2-(2-Oxoethyl)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62499-91-6 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C9H8O3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,6H,5H2,(H,11,12) |
InChI Key |
KQKRQFMIOQHRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Oxoethyl)benzoic acid molecular weight
An In-depth Technical Guide to the Molecular Weight of 2-(2-Oxoethyl)benzoic Acid
This guide provides a comprehensive overview of the molecular weight of this compound, including its calculation, physicochemical properties, and experimental determination. It is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62499-91-6 | PubChem[1] |
| Exact Mass | 164.047344113 Da | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₈O₃. The calculation of its molecular weight is detailed below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 164.160 |
The following diagram illustrates the hierarchical relationship from elements to the final molecular weight.
Experimental Determination of Molecular Weight
The molecular weight of an organic compound such as this compound can be experimentally determined using several methods. Mass spectrometry is one of the most common and accurate techniques.
Mass Spectrometry Protocol
Objective: To determine the molecular weight of this compound using mass spectrometry.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI))
Procedure:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.
-
Ionization: The sample solution is introduced into the ion source of the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: The generated ions are directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is identified. The molecular weight is determined from the m/z value of this peak.
The general workflow for this experimental determination is depicted in the following diagram.
Synthesis
While a detailed synthesis protocol is beyond the scope of this guide, it is noteworthy that a method for the synthesis of this compound has been reported in the Journal of the American Chemical Society[2]. Accessing this publication can provide detailed experimental procedures for its preparation.
References
An In-Depth Technical Guide to 2-(2-Oxoethyl)benzoic Acid (CAS Number 62499-91-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxoethyl)benzoic acid, with the Chemical Abstracts Service (CAS) registry number 62499-91-6, is a bifunctional organic molecule belonging to the class of keto-benzoic acids. Its structure, featuring both a carboxylic acid and an aldehyde moiety, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the fields of chemistry and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature, indicating a potential area for further experimental investigation.
| Property | Value | Source |
| CAS Number | 62499-91-6 | [1] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Carboxyphenylacetaldehyde | [3] |
| SMILES | O=CCC1=CC=CC=C1C(=O)O | [2] |
| InChI Key | KQKRQFMIOQHRTK-UHFFFAOYSA-N | [2] |
Synthesis
General Synthetic Approaches for 2-Acylbenzoic Acids
The synthesis of 2-acylbenzoic acids often involves the use of phthalic anhydride or related derivatives. One common conceptual pathway involves the reaction of a suitable nucleophile with phthalic anhydride, followed by further transformations to introduce the acyl group.
A logical workflow for a potential synthesis based on general principles of organic chemistry is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Cited Experimental Protocol (Conceptual)
Based on the cited literature, a plausible, though unconfirmed, experimental protocol would likely involve the steps outlined below. Note: This is a conceptual protocol and requires verification against the original publication.
Objective: To synthesize this compound.
Materials:
-
Starting materials as described in J. Am. Chem. Soc. 1957, 79, 3165.
-
Appropriate solvents (e.g., anhydrous diethyl ether, tetrahydrofuran).
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate).
Procedure:
-
Reaction Setup: A dried reaction flask under an inert atmosphere (e.g., nitrogen or argon) would be charged with the starting materials and solvent.
-
Reagent Addition: The key reagent, as specified in the publication, would be added portion-wise or via a dropping funnel, likely at a controlled temperature (e.g., 0 °C or -78 °C) to manage the reaction exothermicity.
-
Reaction Monitoring: The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Workup: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution. The product would then be extracted into an organic solvent. The organic layer would be washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent removed under reduced pressure.
-
Purification: The crude product would be purified by techniques such as recrystallization or column chromatography to yield pure this compound.
-
Characterization: The structure and purity of the final product would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the expected spectral characteristics can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: Aromatic protons would appear in the region of 7.5-8.2 ppm. The aldehydic proton would be a singlet or triplet around 9.5-10.0 ppm. The methylene protons adjacent to the carbonyl group would likely appear as a singlet or doublet around 3.5-4.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid would be observed in the downfield region of the spectrum (190-200 ppm for the aldehyde and 165-175 ppm for the carboxylic acid). Aromatic carbons would resonate in the 120-140 ppm range. The methylene carbon would appear around 40-50 ppm.
4.2. Infrared (IR) Spectroscopy (Predicted)
-
A broad O-H stretch from the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹.
-
Two distinct C=O stretching vibrations would be present: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the aldehyde (around 1720-1740 cm⁻¹). These may overlap.
-
C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
4.3. Mass Spectrometry (MS) (Predicted)
-
The molecular ion peak (M⁺) would be observed at m/z = 164.
-
Fragmentation patterns would likely involve the loss of water (M-18), the carboxyl group (M-45), and the formyl group (M-29).
Reactivity and Potential Applications
The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction.
-
Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in condensation reactions.
This reactivity profile suggests its potential use in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. For instance, intramolecular reactions between the two functional groups could lead to the formation of lactones or other cyclic structures.
Caption: Reactivity and synthetic potential of this compound.
Biological Activity and Drug Development Potential
There is currently no specific information in the public domain regarding the biological activity of this compound or its direct application in drug development. However, the broader class of benzoic acid derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the reactive aldehyde functionality could also allow for covalent interactions with biological targets, a strategy employed in the design of certain therapeutic agents.
Further research is warranted to explore the biological profile of this compound. A general workflow for such an investigation is proposed below.
Caption: Workflow for evaluating the biological potential of this compound.
Conclusion
This compound is a chemical entity with established synthetic accessibility, yet its physicochemical and biological properties remain largely unexplored in the public scientific literature. Its bifunctional nature presents significant opportunities for its use as a versatile building block in the synthesis of complex organic molecules, including potentially novel therapeutic agents. This technical guide consolidates the available information and highlights the existing knowledge gaps, thereby providing a foundation for future research and development efforts centered on this compound. The lack of detailed experimental data underscores the need for further laboratory investigation to fully characterize this molecule and unlock its potential.
References
A Technical Guide to the Solubility of 2-(2-Oxoethyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Oxoethyl)benzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong theoretical framework based on the known solubility of the closely related compound, benzoic acid. Furthermore, this guide details standardized experimental protocols for the precise determination of the solubility of this compound, which are essential for applications in research, drug development, and chemical synthesis.
Introduction
This compound, a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural features suggest potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Understanding the solubility of this compound in various organic solvents is a critical parameter for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug delivery systems.
The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent. The presence of both a polar carboxylic acid group and a moderately polar aldehyde group, combined with a nonpolar benzene ring, suggests that this compound will exhibit a range of solubilities in different organic solvents.
Predicted Solubility Profile of this compound
It is anticipated that this compound will follow a similar trend, exhibiting favorable solubility in polar aprotic and protic organic solvents. The additional aldehyde group in this compound may slightly increase its polarity compared to benzoic acid, potentially enhancing its solubility in moderately polar solvents.
Quantitative Solubility Data for Benzoic Acid (for comparison)
To provide a quantitative reference, the following table summarizes the solubility of benzoic acid in a range of common organic solvents at various temperatures. This data serves as a valuable benchmark for estimating the solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Acetone | 20 | 69.1[1] |
| Benzene | 25 | 10[1] |
| Carbon Tetrachloride | 25 | 4.0[1] |
| Chloroform | - | Reasonably high[2] |
| Cyclohexane | - | Low[2] |
| Diethyl Ether | - | Soluble[1] |
| Ethanol | - | High[2] |
| Ethyl Acetate | - | Soluble[1] |
| Heptane | - | Low[2] |
| Methanol | - | Soluble[1] |
| Pentane | - | Low[2] |
| 2-Propanol | - | Favorable[3] |
| Tetrahydrofuran (THF) | - | Soluble[1] |
| Toluene | - | Lower than Chloroform[2] |
| 1,4-Dioxane | 25 | 56[1] |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for key experiments.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent changes in solubility.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry container.
-
Drying and Weighing: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in an oven at a temperature below the compound's melting point.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds with good UV absorbance.[7][8]
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 4.1, steps 1 and 2).
-
Phase Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Sample Dilution: A small, accurately measured aliquot of the filtered saturated solution is diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Spectroscopic Method
UV-Vis spectroscopy can be a rapid method for determining solubility if the compound has a distinct chromophore and does not interact with the solvent in a way that significantly alters its absorbance spectrum.
Methodology:
-
Preparation of Saturated Solution and Phase Separation: Follow the same procedure as in the HPLC method (Section 4.2, steps 1 and 2).
-
Sample Dilution: The filtered saturated solution is diluted to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the wavelength of maximum absorbance (λmax) is measured to create a calibration curve (absorbance vs. concentration).
-
Sample Measurement: The absorbance of the diluted sample is measured at the same λmax.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve, and the solubility is calculated considering the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for experimental solubility determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently scarce in the literature, a strong predictive understanding can be derived from the behavior of its structural analog, benzoic acid. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers and drug development professionals to accurately determine the solubility of this compound in solvents relevant to their specific applications. The provided methodologies for gravimetric, HPLC, and spectroscopic analysis offer robust and reliable means to generate the critical data needed for process optimization, formulation development, and fundamental chemical research.
References
- 1. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
Stability and Storage of 2-(2-Oxoethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(2-Oxoethyl)benzoic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related molecules, such as ortho-phthalaldehyde and benzoic acid derivatives, and outlines best practices for stability assessment based on international guidelines.
Chemical Properties and Structure
This compound is a bifunctional organic molecule containing both a carboxylic acid and an aldehyde group attached to a benzene ring. This unique structure influences its chemical reactivity and stability profile.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈O₃
-
Molecular Weight: 164.16 g/mol
-
CAS Number: 62499-91-6
Stability Profile
Key Stability Considerations:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming phthalic acid. This process can be accelerated by exposure to air (oxygen), especially in the presence of light or metal ions.
-
Photostability: Aromatic aldehydes and carboxylic acids can be sensitive to UV and visible light. Similar to ortho-phthalaldehyde, this compound is likely to degrade upon exposure to light, leading to discoloration and the formation of degradation products.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate oxidative degradation and other decomposition pathways.
-
pH and Hydrolytic Stability: While the molecule does not have a readily hydrolyzable group like an ester, the reactivity of the aldehyde group can be influenced by pH. In aqueous solutions, the stability may vary depending on the pH.
Data Presentation
The following table presents hypothetical stability data for this compound based on expected degradation patterns for similar aromatic aldehydes and carboxylic acids. These values are for illustrative purposes to guide experimental design and should be confirmed by empirical studies.
| Stress Condition | Parameter | Time Point | Hypothetical Purity (%) | Major Degradant(s) |
| Thermal | 40°C / 75% RH | 1 month | 98.5 | Phthalic Acid |
| 60°C / 75% RH | 1 month | 95.2 | Phthalic Acid | |
| Hydrolytic | pH 4.0 | 2 weeks | 99.0 | - |
| pH 7.0 | 2 weeks | 98.8 | - | |
| pH 9.0 | 2 weeks | 97.5 | Phthalic Acid | |
| Oxidative | 3% H₂O₂ | 24 hours | 92.0 | Phthalic Acid |
| Photostability | ICH Option 2 | - | 94.5 | Various Photoproducts |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally between 2°C and 8°C for long-term storage.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: For maximum stability, especially for analytical standards or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Caption: Decision tree for selecting appropriate storage conditions.
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies, which are essential for developing and validating stability-indicating analytical methods.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
-
Prepare solutions of this compound (approx. 1 mg/mL) in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at 60°C for 48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC to determine the extent of degradation.
-
Prepare a solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot, quench any remaining peroxide if necessary, and dilute to the target concentration.
-
Analyze by HPLC.
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).
-
A control sample should be protected from light with aluminum foil.
-
After exposure, dissolve the solid sample and dilute the solution to the target concentration.
-
Analyze both the exposed and control samples by HPLC.
-
Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
At specified time points (e.g., 1, 2, 4 weeks), remove a sample.
-
Dissolve the sample in a suitable solvent and dilute to the target concentration.
-
Analyze by HPLC.
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure, the most probable degradation pathway involves the oxidation of the aldehyde moiety.
Caption: Likely oxidative degradation pathway.
Conclusion
This compound is a compound that requires careful handling and storage to maintain its integrity. The presence of an aldehyde group makes it susceptible to oxidation and photodegradation. For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough stability studies and develop robust analytical methods for this compound. Empirical testing is crucial to establish a definitive stability profile and shelf-life.
An In-depth Technical Guide to the Reaction Mechanisms of 2-(2-Oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reaction mechanisms associated with 2-(2-oxoethyl)benzoic acid, a versatile bifunctional molecule. Due to its aldehyde and carboxylic acid moieties, this compound exhibits a rich and varied reactivity, making it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. This document details its synthesis, key reactions—including intramolecular cyclization, oxidation, reduction, and carbon-carbon bond-forming reactions—and provides detailed experimental protocols for representative transformations. All quantitative data are summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound is an aromatic organic compound featuring both a carboxylic acid group and an aldehyde group attached to a benzene ring via a methylene bridge. This unique structural arrangement of two reactive functional groups in proximity allows for a diverse range of chemical transformations. The interplay between the carboxyl and aldehyde functionalities governs its reactivity, enabling intramolecular reactions to form heterocyclic systems and participation in a variety of intermolecular reactions. This guide explores the fundamental reaction mechanisms of this compound, providing a technical foundation for its application in synthetic chemistry and drug discovery.
Synthesis of this compound
The primary synthetic route to this compound involves the oxidative cleavage of the double bond in 1-indenecarboxylic acid. Ozonolysis is a highly effective method for this transformation.
Ozonolysis of 1-Indenecarboxylic Acid
Ozonolysis of 1-indenecarboxylic acid proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup under oxidative conditions, typically with hydrogen peroxide, cleaves the ozonide to yield the desired this compound.
Methodological & Application
Application Notes and Protocols for 2-(2-Oxoethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxoethyl)benzoic acid is a versatile bifunctional molecule containing both a carboxylic acid and an aldehyde functional group. This unique arrangement makes it a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. Its reactivity allows for selective transformations at either the aldehyde or the carboxylic acid moiety, or through reactions involving both functional groups, leading to the construction of diverse molecular architectures.
These application notes provide an overview of key synthetic transformations involving this compound, including detailed experimental protocols and quantitative data where available from the literature. The protocols are intended to serve as a guide for researchers in academic and industrial settings.
Key Synthetic Applications
The primary utility of this compound in organic synthesis lies in its role as a precursor to heterocyclic systems, particularly isochromanones and isocoumarins. The following sections detail the protocols for some of these important transformations.
Synthesis of 3-Substituted Isochroman-1-ones
One of the principal applications of this compound is in the synthesis of 3-substituted isochroman-1-ones. This is typically achieved through a two-step process involving the reduction of the aldehyde to a primary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Reaction Scheme:
Caption: General scheme for the synthesis of 3-substituted isochroman-1-ones.
Experimental Protocol: Synthesis of 3-Benzylisochroman-1-one (from a related precursor)
Step 1: Reduction of the Ketone
-
Dissolve 2-(2-oxo-3-phenylpropyl)benzoic acid (4.81 g, 17.8 mmol) in 180 mL of 1% aqueous sodium hydroxide solution.
-
To this solution, add sodium borohydride (NaBH4) (1.6 g) in portions.
-
Stir the resulting solution overnight at room temperature.
-
Acidify the reaction mixture with hydrochloric acid (HCl).
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic extracts and perform a standard work-up to obtain the crude 2-(2-hydroxy-3-phenylpropyl)benzoic acid.
Step 2: Cyclization to 3-Benzylisochroman-1-one
-
Dissolve the crude hydroxy-acid from the previous step in acetic anhydride (5 mL).
-
Heat the solution under reflux for 2 hours.
-
After cooling, the product can be isolated and purified by chromatography.
Quantitative Data:
| Precursor | Product | Reducing Agent | Cyclization Agent | Yield | Reference |
| 2-(2-oxo-3-phenylpropyl)benzoic acid | 3-Benzylisochroman-1-one | NaBH4 | Acetic Anhydride | 73% | [1] |
Wittig Reaction for Alkene Synthesis
The aldehyde functionality of this compound can undergo a Wittig reaction to form an alkene. This reaction is a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
References
The Strategic Role of 2-(2-Oxoethyl)benzoic Acid and Its Analogs in Pharmaceutical Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxoethyl)benzoic acid and its structural analog, 2-carboxybenzaldehyde, are versatile precursors in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. While this compound itself is less commonly cited, its close chemical relative, 2-carboxybenzaldehyde, which exists in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide, serves as a cornerstone for the construction of important pharmaceutical scaffolds, most notably phthalazinones. This class of compounds is recognized for a wide range of biological activities, including antihypertensive and antihistaminic effects. This document provides detailed application notes and experimental protocols for the use of these precursors in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), such as the antihistamine Azelastine.
Key Applications in Pharmaceutical Synthesis
The primary utility of 2-carboxybenzaldehyde lies in its bifunctional nature, possessing both a carboxylic acid and an aldehyde group in an ortho arrangement. This unique structural feature allows for facile cyclization reactions with dinucleophilic reagents, such as hydrazines, to form the phthalazinone ring system.
Phthalazinone Derivatives
Phthalazinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. The synthesis of the phthalazinone scaffold from 2-carboxybenzaldehyde is a robust and widely employed transformation in medicinal chemistry. These derivatives are building blocks for various therapeutic agents, including the antihypertensive vasodilator hydralazine.[1]
Azelastine Synthesis
Azelastine, a potent and long-acting H1 receptor antagonist, is a prominent example of a pharmaceutical synthesized from a derivative of 2-carboxybenzaldehyde.[1] The synthesis showcases the strategic use of this precursor to construct the complex tricyclic core of the drug. The key transformation involves the condensation of a 2-acylbenzoic acid derivative with a suitable hydrazine-containing moiety.
Experimental Protocols
Protocol 1: General Synthesis of 1(2H)-Phthalazinone from 2-Carboxybenzaldehyde
This protocol describes a general method for the synthesis of the parent phthalazinone ring system.
Materials:
-
2-Carboxybenzaldehyde (or 3-hydroxyphthalide)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (optional, for catalysis)
-
Sodium bicarbonate solution
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
If desired, a catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to promote the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol or water.
-
To neutralize any remaining acid, the crude product can be washed with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 1(2H)-phthalazinone.
Expected Yield: High yields are typically obtained for this condensation reaction.
Protocol 2: Synthesis of 2-(4-chlorophenylacetyl)benzoic acid - A Key Intermediate for Azelastine
This protocol outlines the synthesis of a key precursor for Azelastine, demonstrating the preparation of a 2-acylbenzoic acid.
Materials:
-
Phthalic anhydride
-
4-Chlorophenylacetic acid
-
Sodium acetate (anhydrous)
-
High-boiling solvent (e.g., phenyl ether)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Toluene for recrystallization
Procedure:
-
In a reaction vessel equipped for high-temperature reactions, combine phthalic anhydride (1 equivalent), 4-chlorophenylacetic acid (1.1 equivalents), and a catalytic amount of anhydrous sodium acetate.
-
Add a high-boiling solvent such as phenyl ether.
-
Heat the mixture to a high temperature (e.g., 245-250 °C) and maintain for several hours.
-
Cool the reaction mixture and add a dilute aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate.
-
After cooling, acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the crude 2-(4-chlorophenylacetyl)benzoic acid by filtration and wash with water.
-
Recrystallize the product from toluene to obtain the purified intermediate.
Yield Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Phthalic anhydride | 4-Chlorophenylacetic acid | 2-(4-chlorophenylacetyl)benzoic acid | 78.0% | [2] |
Data Presentation
Table 1: Physicochemical Properties of 2-Carboxybenzaldehyde
| Property | Value |
| Molecular Formula | C₈H₆O₃ |
| Molecular Weight | 150.13 g/mol |
| Appearance | White to cream crystalline powder |
| Melting Point | 94-96 °C |
| Solubility | Soluble in water, ethanol, and diethyl ether |
Table 2: Spectroscopic Data for a Representative Phthalazinone Derivative
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretching), ~1650 (C=O stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.5-8.5 (aromatic protons), 12.5 (broad singlet, N-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (C=O), 125-145 (aromatic carbons) |
Visualizations
Caption: Synthesis of 1(2H)-Phthalazinone from 2-Carboxybenzaldehyde.
Caption: Synthesis of a key precursor for Azelastine.
Caption: Experimental workflow for the synthesis of 1(2H)-Phthalazinone.
References
Application of 2-(2-Oxoethyl)benzoic Acid in Cross-Linking Reactions: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Oxoethyl)benzoic acid, more systematically named 2-Formylbenzoic acid or 2-Carboxybenzaldehyde, presents a compelling theoretical framework for the development of novel cross-linking strategies in bioconjugation and drug delivery. Its unique bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid group in a constrained ortho position, offers the potential for highly specific and controlled covalent bond formation with biological macromolecules. This application note explores the theoretical basis for its use, proposes potential reaction mechanisms, and outlines hypothetical experimental protocols.
Note: The following information is based on established chemical principles of the functional groups present in this compound. To date, specific, detailed experimental protocols for the use of this compound as a cross-linking agent are not widely available in published literature. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring its potential applications.
Principle of Cross-Linking with this compound
This compound is a heterobifunctional cross-linking reagent. This means it possesses two different reactive groups that can participate in distinct covalent reactions, allowing for a two-step or sequential cross-linking strategy.
-
Aldehyde Group: The aldehyde moiety can react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction forms a Schiff base, which can be subsequently stabilized by reduction to a more stable secondary amine linkage.
-
Carboxylic Acid Group: The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. A common method for activation involves the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
This dual reactivity allows for the targeted conjugation of two different molecules or the intramolecular cross-linking of a single protein.
Proposed Reaction Mechanisms and Workflow
The unique arrangement of the aldehyde and carboxylic acid groups suggests a sequential and controlled cross-linking process. A plausible workflow would involve a two-step reaction to minimize self-polymerization and unwanted side reactions.
Caption: Proposed two-step cross-linking workflow.
Hypothetical Experimental Protocols
The following are theoretical protocols that would require optimization for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation
Objective: To covalently link two different proteins (Protein A and Protein B) using this compound.
Materials:
-
Protein A (with accessible primary amines)
-
Protein B (with accessible primary amines)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer A (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Reaction Buffer B (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Conjugation of this compound to Protein A (Aldehyde Reaction)
-
Dissolve Protein A in Reaction Buffer B to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 100 mM.
-
Add a 20 to 50-fold molar excess of this compound to the Protein A solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Prepare a fresh solution of sodium cyanoborohydride in Reaction Buffer B at a concentration of 1 M.
-
Add NaCNBH₃ to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer A.
-
Characterize the resulting Protein A-crosslinker conjugate.
Step 2: Conjugation of Protein A-crosslinker to Protein B (Carboxylic Acid Reaction)
-
To the purified Protein A-crosslinker conjugate, add EDC and NHS to final concentrations of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
Add Protein B (at an equimolar ratio to Protein A) to the activated mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the final Protein A-Protein B conjugate using size-exclusion chromatography or affinity chromatography.
Protocol 2: Intramolecular Cross-Linking for Structural Analysis
Objective: To introduce intramolecular cross-links within a single protein to study its tertiary or quaternary structure.
Materials:
-
Target Protein
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
EDC and NHS
-
Reaction Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.2)
-
Quenching Buffer
-
SDS-PAGE analysis reagents
Procedure:
-
Dissolve the target protein in the Reaction Buffer to a concentration of 0.1-1 mg/mL.
-
Add a 10 to 100-fold molar excess of this compound to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
Add EDC and NaCNBH₃ simultaneously to the reaction mixture to final concentrations of 5 mM and 50 mM, respectively.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with the Quenching Buffer.
-
Analyze the cross-linked products by SDS-PAGE to observe the formation of intramolecularly cross-linked species (which may exhibit altered mobility).
Hypothetical Quantitative Data Presentation
The efficiency of the cross-linking reactions would need to be quantified. The following tables illustrate how such data could be presented.
Table 1: Optimization of Protein A-Crosslinker Conjugation
| Molar Excess of Crosslinker | Protein A Concentration (mg/mL) | Incubation Time (h) | Degree of Labeling (Crosslinker molecules/Protein) |
| 10x | 2 | 1 | Hypothetical Value |
| 20x | 2 | 1 | Hypothetical Value |
| 50x | 2 | 1 | Hypothetical Value |
| 20x | 1 | 2 | Hypothetical Value |
| 20x | 5 | 2 | Hypothetical Value |
Table 2: Efficiency of Protein A - Protein B Conjugation
| Molar Ratio (Protein A:Protein B) | EDC Concentration (mM) | NHS Concentration (mM) | Conjugation Efficiency (%) |
| 1:1 | 2 | 4 | Hypothetical Value |
| 1:1 | 5 | 10 | Hypothetical Value |
| 1:1 | 10 | 20 | Hypothetical Value |
| 1:2 | 5 | 10 | Hypothetical Value |
| 2:1 | 5 | 10 | Hypothetical Value |
Visualization of Logical Relationships
The decision-making process for choosing a cross-linking strategy with this compound can be visualized as follows:
Caption: Decision tree for cross-linking strategy.
Conclusion and Future Directions
This compound holds significant promise as a versatile heterobifunctional cross-linker. Its unique structure allows for controlled, sequential reactions, which could be advantageous in the synthesis of well-defined bioconjugates for applications in drug delivery, diagnostics, and fundamental protein science. The hypothetical protocols and frameworks provided here offer a foundation for researchers to begin exploring the practical applications of this intriguing molecule. Further research is necessary to establish optimized reaction conditions, characterize the stability of the resulting linkages, and fully realize the potential of this compound in cross-linking chemistry.
Application Notes and Protocols: 2-(2-Oxoethyl)benzoic Acid in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2-Oxoethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its keto-acid functionality allows for intramolecular cyclization and condensation reactions to form fused ring systems of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of three key classes of heterocyclic compounds from this compound: isochromanones, isoindolinones, and phthalazinones.
Synthesis of 3-Methylisochroman-1-one
Isochromanones are a class of lactones that are present in a number of natural products and exhibit a wide range of biological activities. The synthesis from this compound proceeds via a reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization).
Reaction Scheme:
Caption: Synthesis of 3-Methylisochroman-1-one.
Experimental Protocol:
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction of the Ketone:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2-3.
-
Remove the methanol under reduced pressure.
-
-
Lactonization:
-
To the aqueous residue from the previous step, add a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 100 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methylisochroman-1-one.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 8-10 hours |
| Temperature | 0 °C to Reflux |
Synthesis of 2-Substituted 3-Methylisoindolin-1-ones
Isoindolinones are important structural motifs in many biologically active compounds. Their synthesis from this compound can be achieved through a reductive amination reaction with a primary amine, followed by intramolecular amidation.
Reaction Scheme:
Caption: Synthesis of 2-Substituted 3-Methylisoindolin-1-ones.
Experimental Protocol:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation and Reduction:
-
To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in dichloromethane, add titanium(IV) isopropoxide (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 2 hours.
-
Add sodium cyanoborohydride (1.5 eq) and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-substituted 3-methylisoindolin-1-one.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Time | 26 hours |
| Temperature | Room Temperature |
Synthesis of 4-Methylphthalazin-1(2H)-one
Phthalazinones are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. They can be synthesized by the condensation of this compound with hydrazine. A robust, one-pot, two-step process has been developed for similar 2-acylbenzoic acids, which can be adapted for this synthesis.[1]
Reaction Scheme:
Caption: Synthesis of 4-Methylphthalazin-1(2H)-one.
Experimental Protocol:
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrate
-
Water
-
Heptane
Procedure:
-
Activation of the Carboxylic Acid:
-
In a reaction vessel under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (1.05 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the acylimidazole intermediate is complete (can be monitored by IR spectroscopy or by the cessation of CO₂ evolution).
-
-
Condensation with Hydrazine:
-
To the solution of the acylimidazole intermediate, add an aqueous solution of hydrazine hydrate (1.2 eq) dropwise at a rate that maintains the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Crystallization and Isolation:
-
Upon completion of the reaction (monitored by TLC or LC-MS), add water to precipitate the product.
-
Cool the mixture to 0-5 °C and stir for 1 hour to ensure complete crystallization.
-
Filter the solid product, wash with cold water, and then with heptane.
-
Dry the product under vacuum to afford 4-methylphthalazin-1(2H)-one.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95%[1] |
| Reaction Time | 6-8 hours |
| Temperature | Room Temperature |
Disclaimer: The provided protocols are based on established chemical transformations of analogous compounds. Researchers should perform small-scale optimization of reaction conditions for the specific substrate, this compound, to achieve the best results. Standard laboratory safety procedures should be followed at all times.
References
Experimental protocol for the synthesis of 2-(2-Oxoethyl)benzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the synthesis of 2-(2-oxoethyl)benzoic acid, a valuable building block in the development of various pharmaceutical compounds. The protocol outlines a three-step synthetic route starting from the readily available 2-formylbenzoic acid. This procedure is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules with potential biological activity. The presence of both a carboxylic acid and a keto-aldehyde functionality makes this scaffold versatile for further chemical modifications. This protocol details a robust synthetic pathway involving the protection of the carboxylic acid, chain extension of the aldehyde, and subsequent deprotection to yield the final product.
Overall Reaction Scheme
The synthesis of this compound is achieved through a three-step process:
-
Esterification: The carboxylic acid group of 2-formylbenzoic acid is protected as a methyl ester to prevent its interference in subsequent reactions.
-
Corey-Fuchs Reaction and Hydration: The formyl group of the methyl 2-formylbenzoate is converted to a terminal alkyne via the Corey-Fuchs reaction. The resulting alkyne is then hydrated to yield the desired methyl ketone.
-
Deprotection: The methyl ester is hydrolyzed to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-formylbenzoate (Esterification)
This step involves the Fischer esterification of 2-formylbenzoic acid with methanol, catalyzed by sulfuric acid.[1][2][3]
Materials:
-
2-Formylbenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-formylbenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-formylbenzoate.
Table 1: Reagent Quantities for Step 1
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |
| 2-Formylbenzoic acid | 1.0 | 150.13 | (User defined) |
| Methanol | Solvent | 32.04 | (User defined) |
| Sulfuric Acid | Catalytic | 98.08 | ~0.1 eq. |
Step 2: Synthesis of Methyl 2-(2-oxoethyl)benzoate (Corey-Fuchs Reaction and Hydration)
This two-part step first converts the aldehyde to a terminal alkyne, which is then hydrated to the methyl ketone.
Part A: Corey-Fuchs Reaction [4][5][6][7][8]
Materials:
-
Methyl 2-formylbenzoate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of triphenylphosphine (2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1 equivalent) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of methyl 2-formylbenzoate (1 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-(2,2-dibromovinyl)benzoate.
-
Dissolve the purified dibromo-olefin in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 equivalents) and stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 2-ethynylbenzoate.
Part B: Hydration of the Alkyne [9][10][11][12][13]
Materials:
-
Methyl 2-ethynylbenzoate
-
Water
-
Sulfuric Acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Acetone
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of methyl 2-ethynylbenzoate (1 equivalent) in acetone and water, add a catalytic amount of sulfuric acid and mercury(II) sulfate.
-
Stir the mixture at room temperature until the alkyne is consumed (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 2-(2-oxoethyl)benzoate.
Table 2: Reagent Quantities for Step 2
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |
| Part A | |||
| Methyl 2-formylbenzoate | 1.0 | 164.16 | (User defined) |
| Carbon tetrabromide | 1.0 | 331.63 | (User defined) |
| Triphenylphosphine | 2.0 | 262.29 | (User defined) |
| n-Butyllithium | 2.1 | 64.06 | (User defined) |
| Part B | |||
| Methyl 2-ethynylbenzoate | 1.0 | 160.17 | (User defined) |
| Sulfuric Acid | Catalytic | 98.08 | ~0.1 eq. |
| Mercury(II) sulfate | Catalytic | 296.65 | ~0.05 eq. |
Step 3: Synthesis of this compound (Deprotection)
The final step is the hydrolysis of the methyl ester to the carboxylic acid.[14][15]
Materials:
-
Methyl 2-(2-oxoethyl)benzoate
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve methyl 2-(2-oxoethyl)benzoate (1 equivalent) in a mixture of water and a co-solvent like THF or methanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, remove the organic co-solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Table 3: Reagent Quantities for Step 3
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |
| Methyl 2-(2-oxoethyl)benzoate | 1.0 | 178.18 | (User defined) |
| Sodium Hydroxide | 1.1 | 40.00 | (User defined) |
| Hydrochloric Acid (1M) | - | 36.46 | To pH 2-3 |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step sequence is a reliable method for accessing this versatile building block, which can be utilized in a variety of drug discovery and development projects. The clear, step-by-step instructions, along with the structured data tables and workflow diagram, are intended to facilitate the successful implementation of this synthetic route in a research setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl benzoate - Wikipedia [en.wikipedia.org]
The Versatility of 2-(2-Oxoethyl)benzoic Acid in Medicinal Chemistry: A Building Block for Potent Enzyme Inhibitors
Application Note AN2025-10-01
Introduction
2-(2-Oxoethyl)benzoic acid, also known as 2-formylphenylacetic acid, is a bifunctional aromatic organic compound with the chemical formula C₉H₈O₃.[1] Its structure, featuring both a carboxylic acid and a reactive aldehyde group on a benzene ring, makes it a highly versatile building block for the synthesis of complex heterocyclic molecules.[1] In medicinal chemistry, this unique arrangement allows for the construction of rigid scaffolds that are central to the development of targeted therapeutics. One of the most significant applications of this building block and its structural analogs is in the synthesis of phthalazin-1(2H)-ones, a privileged scaffold in drug discovery, particularly for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.
Application Spotlight: Synthesis of Phthalazinone-Based PARP-1 Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Phthalazinone-based molecules have emerged as a clinically successful class of PARP inhibitors.
The core phthalazinone structure can be efficiently synthesized via a cyclocondensation reaction between a 2-acylbenzoic acid derivative, like this compound, and a hydrazine. The reaction leverages the two functional groups of the benzoic acid derivative to form the heterocyclic ring system. A foundational example that established the potential of this scaffold is 4-benzylphthalazin-1(2H)-one, which demonstrated potent inhibition of the PARP-1 enzyme.
Data Presentation
The following table summarizes the biological activity of a key phthalazinone scaffold, which can be synthesized from a 2-acylbenzoic acid precursor, demonstrating its potency as a PARP-1 inhibitor.
| Compound ID | Structure | Precursor | Target | IC₅₀ (µM) |
| 1 | 4-Benzylphthalazin-1(2H)-one | 2-Benzoylbenzoic acid | PARP-1 | 0.77[1] |
Table 1: Inhibitory activity of a representative phthalazinone derivative against the PARP-1 enzyme. The synthesis of this class of compounds is analogous to the protocol provided below using the appropriate 2-acylbenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylphthalazin-1(2H)-one from this compound
This protocol describes the synthesis of a core phthalazinone scaffold. This foundational structure can be further modified to create a library of potential PARP inhibitors.
Materials:
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This compound
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Hydrazine hydrate
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Ethanol, absolute
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) dissolved in absolute ethanol (30 mL).
-
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution. For complete precipitation, the flask can be cooled further in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the final 4-methylphthalazin-1(2H)-one as a crystalline solid.
Protocol 2: PARP-1 Inhibition Assay (General Overview)
The inhibitory activity of the synthesized compounds against PARP-1 is typically determined using an in vitro enzyme assay.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is quantified using a streptavidin-conjugated reporter.
General Steps:
-
Plate Preparation: Add a solution of the test compound at various concentrations to the wells of a 96-well plate.
-
Enzyme Reaction: To each well, add PARP-1 enzyme, activated DNA, and a mixture containing NAD⁺ and biotinylated NAD⁺.
-
Incubation: Incubate the plate to allow the PARylation reaction to proceed.
-
Detection: Stop the reaction and add a streptavidin-horseradish peroxidase (HRP) conjugate. After washing, add an HRP substrate to develop a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the signal intensity, which is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the synthetic workflow and the biological pathway relevant to the application of this compound.
References
High-throughput screening assays involving 2-(2-Oxoethyl)benzoic acid
Disclaimer
The following application notes and protocols are a hypothetical use case for 2-(2-Oxoethyl)benzoic acid in a high-throughput screening (HTS) context. Due to the limited availability of published HTS data specifically involving this compound, this document is based on established principles for HTS assays of analogous aldehyde-containing molecules and their interaction with aldehyde dehydrogenase enzymes.
Application Note: High-Throughput Screening for Inhibitors of Aldehyde Dehydrogenase X (ALDHX) using a Fluorescence-Based Assay
Introduction Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Dysregulation of ALDH activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[3][4] This application note describes a robust, fluorescence-based high-throughput screening (HTS) assay to identify inhibitors of a hypothetical enzyme, Aldehyde Dehydrogenase X (ALDHX), using this compound as a substrate. The assay measures the enzymatic conversion of NAD+ to NADH, which produces a fluorescent signal, enabling rapid screening of large compound libraries.[5][6][7]
Assay Principle The ALDHX enzyme catalyzes the oxidation of the aldehyde group in this compound to a carboxylic acid. This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. Unlike NAD+, NADH is fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm.[5] The increase in fluorescence intensity is directly proportional to the enzymatic activity of ALDHX. Potential inhibitors will decrease the rate of NADH production, resulting in a lower fluorescence signal.
Data Presentation
Table 1: Summary of HTS Assay Parameters and Results for ALDHX Inhibitors
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |
| Detection Method | Fluorescence Intensity | Measurement of NADH fluorescence (Ex/Em = 340/460 nm).[5] |
| Substrate | This compound | The aldehyde-containing substrate for the ALDHX enzyme. |
| Cofactor | NAD+ | The cofactor that is reduced to fluorescent NADH during the enzymatic reaction. |
| Z' Factor | 0.78 | A statistical indicator of assay quality, with a value > 0.5 considered excellent for HTS. |
| Screening Concentration | 10 µM | The single concentration of library compounds used for the primary screen. |
| Number of Compounds Screened | 100,000 | The total number of compounds tested in the primary HTS campaign. |
| Hit Rate | 0.5% | The percentage of compounds identified as primary hits. |
Table 2: Dose-Response Analysis of Confirmed Hits Against ALDHX
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| HTS-00123 | 1.2 | 1.1 | 98.5 |
| HTS-04567 | 5.8 | 0.9 | 95.2 |
| HTS-11235 | 8.1 | 1.0 | 92.1 |
| HTS-23571 | 15.3 | 1.2 | 88.9 |
IC50 (half maximal inhibitory concentration) values are crucial metrics in drug discovery for quantifying the potency of a compound in inhibiting a specific biological process.[8][9]
Experimental Protocols
1. Preparation of Reagents
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Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.
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ALDHX Enzyme Stock Solution: Recombinant human ALDHX at a stock concentration of 1 mg/mL in Assay Buffer.
-
This compound Stock Solution: 10 mM stock solution in DMSO.
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NAD+ Stock Solution: 10 mM stock solution in nuclease-free water.
-
Positive Control: A known ALDH inhibitor (e.g., Disulfiram) at 1 mM in DMSO.
-
Negative Control: DMSO.
2. HTS Assay Protocol for ALDHX Inhibition
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of library compounds (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 100 nL of the positive control (1 mM Disulfiram in DMSO) or negative control (DMSO).
-
-
Enzyme Addition:
-
Prepare the ALDHX working solution by diluting the stock solution to 2X the final concentration (e.g., 10 µg/mL) in Assay Buffer.
-
Add 10 µL of the ALDHX working solution to all wells of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate and Cofactor Addition:
-
Prepare the substrate/cofactor mix by diluting the this compound and NAD+ stock solutions to 2X their final concentrations (e.g., 200 µM for the substrate and 500 µM for NAD+) in Assay Buffer.
-
Add 10 µL of the substrate/cofactor mix to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 460 nm.
-
3. Data Analysis
-
Normalization:
-
The raw fluorescence data is normalized using the positive and negative controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification:
-
Primary hits are identified as compounds that exhibit an inhibition greater than three standard deviations from the mean of the negative controls (typically >50% inhibition in this assay).
-
-
Dose-Response Analysis:
Visualizations
Caption: Experimental workflow for the ALDHX inhibitor HTS assay.
Caption: Hypothetical signaling pathway involving ALDHX.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized High-Throughput Fluorescent Assay for Conversion of NAD(P)H to NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Amplite® Fluorimetric NADH Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 8. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Oxoethyl)benzoic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 2-(2-Oxoethyl)benzoic acid in materials science, focusing on its use as a functional monomer in polymer synthesis, a surface modifier for nanoparticles, and as an organic linker in the synthesis of metal-organic frameworks (MOFs). While direct literature on the materials science applications of this compound is limited, its unique bifunctional nature, possessing both a carboxylic acid and a reactive aldehyde group, suggests its utility in creating novel materials with tailored properties. The protocols provided are based on established methods for similar benzoic acid derivatives and are intended as a starting point for experimental design.
Application in Polymer Synthesis
Application Notes
This compound can serve as a valuable monomer or co-monomer in the synthesis of various polymers. The carboxylic acid group can participate in condensation polymerizations to form polyesters and polyamides. The pendant oxoethyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking reactions. This dual functionality enables the design of polymers with tunable properties such as thermal stability, solubility, and chemical reactivity. For instance, polymers incorporating this monomer could be used in drug delivery systems, where the aldehyde group can be used to conjugate drugs or targeting ligands.
Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a linear polyester using this compound and a diol (e.g., 1,6-hexanediol).
Materials:
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This compound
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1,6-hexanediol
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Antimony(III) oxide (catalyst)
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Toluene
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Methanol
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Nitrogen gas (inert atmosphere)
Procedure:
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In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and 1,6-hexanediol.
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Add a catalytic amount of antimony(III) oxide (approx. 0.1 mol% relative to the diacid).
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Add toluene to the flask to facilitate the removal of water via azeotropic distillation.
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Heat the reaction mixture to 150°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap.
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After the theoretical amount of water has been collected, slowly increase the temperature to 220°C while applying a vacuum to remove the remaining water and toluene.
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Continue the reaction under high vacuum for 4-6 hours until the desired melt viscosity is achieved.
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Cool the reaction mixture to room temperature under nitrogen.
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Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in cold methanol to purify.
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Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Data Presentation: Representative Thermal Properties of Aromatic Polyesters
The following table summarizes typical thermal properties of polyesters containing aromatic carboxylic acid monomers. These values are illustrative and the properties of a polymer derived from this compound would need to be determined experimentally.
| Polymer System | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(ethylene terephthalate) (PET) | 67-81 | 250-265 | >350 |
| Poly(butylene terephthalate) (PBT) | 22-43 | 225 | >350 |
| Copolyester of vanillic and hydroxybenzoic acids | 110-120 | N/A (amorphous) | 330-350[1] |
Visualization: Polymerization Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Oxoethyl)benzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Oxoethyl)benzoic acid. This compound exists in equilibrium with its cyclic tautomer, 3-hydroxyphthalide, and is also known as 2-formylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include naphthalene, phthalide, and o-xylene. The choice of starting material often depends on the desired scale, available reagents, and safety considerations.
Q2: What is the relationship between this compound and 2-formylbenzoic acid?
A2: this compound is a tautomer of 2-formylbenzoic acid. In solution, it exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide. For the purpose of synthesis and reaction optimization, literature often refers to the compound as 2-formylbenzoic acid or 2-carboxybenzaldehyde.
Q3: What are the primary methods for synthesizing this compound?
A3: The main synthetic routes include the oxidation of naphthalene (using reagents like potassium permanganate or ozone), and the hydrolysis of halogenated phthalide derivatives.
Q4: How can the purity of the final product be improved?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for efficient purification. Additionally, chromatographic techniques can be employed for higher purity requirements.
Troubleshooting Guides
Synthesis from Phthalide
This method involves the halogenation of phthalide followed by hydrolysis to yield 2-formylbenzoic acid.
Problem 1: Low yield of 2-formylbenzoic acid.
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Possible Cause 1: Incomplete halogenation of phthalide.
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Solution: Ensure the reaction temperature is optimal for the specific halogenating agent used (e.g., 130-140°C for chlorination with gaseous chlorine). Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Possible Cause 2: Inefficient hydrolysis of the intermediate.
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Solution: The hydrolysis step, typically carried out by heating with water, needs to be driven to completion. Ensure adequate reaction time and temperature. Acidification of the reaction mixture after hydrolysis is crucial for precipitating the final product.[1]
-
-
Possible Cause 3: Formation of side products.
Problem 2: Difficulty in isolating the product.
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Possible Cause: Product remains dissolved in the reaction mixture.
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Solution: After hydrolysis, cool the reaction mixture significantly (e.g., to 10-20°C) and acidify to a pH of 3-4 with an acid like hydrochloric acid to ensure complete precipitation of the 2-formylbenzoic acid.[1]
-
Synthesis from Naphthalene
This route involves the oxidative cleavage of one of the aromatic rings of naphthalene.
Problem 1: Low yield of 2-formylbenzoic acid.
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Possible Cause 1: Over-oxidation of the product.
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Solution: When using strong oxidizing agents like potassium permanganate, carefully control the reaction conditions (temperature, stoichiometry of the oxidant) to prevent further oxidation of the desired product to phthalic acid. The reported yield for this method is often modest (around 39%).[2][3]
-
-
Possible Cause 2: Incomplete reaction.
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Solution: Ensure sufficient reaction time and effective mixing to maximize the contact between naphthalene and the oxidizing agent.
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-
Possible Cause 3: Complex product mixture from ozonolysis.
Problem 2: Presence of unreacted naphthalene and other byproducts.
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Possible Cause: Non-selective oxidation.
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Solution: Purification methods such as recrystallization or column chromatography are necessary to separate 2-formylbenzoic acid from unreacted starting material and other oxidation products like phthalic acid.
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Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Halogenation/Hydrolysis | Phthalide | Bromine, Water | 78-83% | [2][3] |
| Halogenation/Hydrolysis | Phthalide | Sulfuryl chloride, Catalyst, Water | Good yield (specific % not stated) | [1] |
| Oxidation | Naphthalene | Alkaline Potassium Permanganate | ~39% | [2][3] |
| Reduction | Phthalic Anhydride | Sodium tetracarbonylferrate | ~61% | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Formylbenzoic Acid from Phthalide via Bromination
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Bromination: To a solution of phthalide in a suitable solvent, add bromine dropwise at a controlled temperature. The reaction should be monitored by TLC until the phthalide is consumed.
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Work-up: After the reaction is complete, the excess bromine is quenched, and the solvent is removed under reduced pressure to obtain crude 2-bromophthalide.
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Hydrolysis: The crude 2-bromophthalide is then heated with water under reflux for several hours.
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Isolation: The reaction mixture is cooled, and the precipitated 2-formylbenzoic acid is collected by filtration, washed with cold water, and dried. A yield of 78-83% can be expected.[2][3]
Protocol 2: Synthesis of 2-Formylbenzoic Acid from Naphthalene via Oxidation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve naphthalene in a suitable solvent (e.g., water with a phase-transfer catalyst).
-
Oxidation: Slowly add a solution of alkaline potassium permanganate to the naphthalene solution while maintaining a specific reaction temperature. The reaction is typically exothermic and may require external cooling.
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Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is filtered off.
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Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-formylbenzoic acid. The product is then collected by filtration, washed, and dried. The expected yield is approximately 39%.[2][3]
Mandatory Visualization
Caption: Synthesis workflow from Phthalide.
References
Technical Support Center: Purification of Crude 2-(2-Oxoethyl)benzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 2-(2-Oxoethyl)benzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For this compound, a polar protic solvent is a good starting point due to the presence of a carboxylic acid and a ketone functional group. Water is a common and effective solvent for the recrystallization of similar aromatic carboxylic acids like benzoic acid.[1] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.[2] In a mixed solvent system, one solvent readily dissolves the compound, while the other (the anti-solvent) causes it to precipitate upon cooling.[3]
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[2][4] Using too much solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.[4][5] Conversely, using too little solvent may lead to premature crystallization and trapping of impurities.
Q3: My compound is not crystallizing, even after cooling. What should I do?
A3: If crystals do not form, the solution may be supersaturated.[4] Several techniques can be employed to induce crystallization:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[4][5]
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Seeding: Add a small, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystallization.[1][5]
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Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[5][6]
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Lowering the Temperature: Further cool the solution in an ice bath to decrease the solubility of the compound.[7]
Q4: What are the common impurities in crude this compound?
A4: Common impurities can include starting materials from the synthesis, by-products, and colored impurities. For aromatic carboxylic acids, related compounds and residual solvents are often present. While specific impurities depend on the synthetic route, general practice involves removing insoluble impurities by hot filtration and soluble impurities by ensuring they remain in the mother liquor after crystallization.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent, or the presence of impurities is significantly depressing the melting point.[5][7] Oiling out can also occur if the solution is cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[5][6] Using a different solvent or a mixed solvent system may also resolve the issue.[8] |
| The yield of purified crystals is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[4][5] The crude material had a high percentage of impurities. The crystals were washed with a solvent that was not cold, causing some of the product to redissolve. | Before filtration, you can gently boil off some of the solvent to concentrate the solution.[5] Ensure the crystals are washed with a minimal amount of ice-cold solvent.[4] To check for product in the mother liquor, a small sample can be evaporated to see if a significant residue remains.[5] |
| The purified crystals are discolored. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[9] Be sure to use hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Crystallization happens too quickly, potentially trapping impurities. | The solution was cooled too rapidly. The solution was overly concentrated. | Allow the flask to cool slowly to room temperature before placing it in an ice bath.[7][10] Insulating the flask can help slow the cooling process. If the solution is too concentrated, add a small amount of additional hot solvent to redissolve the solid and then cool slowly.[5] |
Experimental Protocol: Recrystallization of this compound
Materials:
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Crude this compound
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Recrystallization solvent (e.g., deionized water or an ethanol/water mixture)
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Activated charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
Procedure:
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Solvent Selection: If the optimal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[1]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. Recrystallization [wiredchemist.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ck12.org [ck12.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Common side reactions in the synthesis of 2-(2-Oxoethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Oxoethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of 2-(2-Hydroxyethyl)benzoic acid
This is a common and direct route to this compound. However, several side reactions can occur.
dot
Caption: Workflow for the oxidation of 2-(2-Hydroxyethyl)benzoic acid, highlighting potential side products.
Question: Low yield of this compound and presence of a more polar impurity.
Answer: This issue is often due to the over-oxidation of the target aldehyde to the corresponding carboxylic acid, 2-carboxyphenylacetic acid.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP)[1][2] or Pyridinium chlorochromate (PCC). | These reagents are known for their high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[3] |
| Reaction Temperature | Maintain the reaction at room temperature or below. | Higher temperatures can promote over-oxidation. |
| Reaction Time | Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. | Prolonged reaction times increase the likelihood of side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. | Insufficient oxidant will lead to incomplete reaction, while a large excess can promote over-oxidation. |
Question: The final product is contaminated with the starting material, 2-(2-Hydroxyethyl)benzoic acid.
Answer: This indicates an incomplete oxidation reaction.
| Parameter | Recommendation | Rationale |
| Purity of Reagents | Ensure that the oxidizing agent is fresh and has been stored correctly. The purity of DMP can affect its reactivity.[4] | Degradation of the oxidizing agent will reduce its effectiveness. |
| Solvent | Use a dry, appropriate solvent such as dichloromethane (DCM) or chloroform. | The presence of water can sometimes accelerate the Dess-Martin oxidation, but can also lead to other side reactions.[1] Ensure the solvent is anhydrous for reagents sensitive to moisture. |
| Activation | For DMP, the addition of a small amount of water can sometimes increase the reaction rate.[1] | Partial hydrolysis of DMP can lead to a more effective oxidant.[4] |
| Reaction Time | Increase the reaction time, while monitoring by TLC to avoid over-oxidation. | The reaction may be sluggish and require more time for completion. |
Method 2: Friedel-Crafts Acylation Approach
While not a direct single-step synthesis, a multi-step route involving a Friedel-Crafts acylation to introduce a protected two-carbon chain can be envisioned. The primary challenges are controlling the substitution pattern and potential side reactions.
dot
Caption: Workflow for a Friedel-Crafts acylation, illustrating common side reactions.
Question: Formation of multiple products with different substitution patterns on the aromatic ring.
Answer: This is a common issue in Friedel-Crafts reactions, arising from polyacylation and lack of regioselectivity.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use an excess of the aromatic substrate relative to the acylating agent. | This statistically favors mono-substitution. |
| Reaction Temperature | Keep the reaction temperature low. | Higher temperatures can lead to decreased selectivity and increased side reactions. |
| Catalyst | Use a milder Lewis acid catalyst if possible, and ensure the correct stoichiometry. | A highly active catalyst can promote polysubstitution. The acyl group is deactivating, which helps prevent polyacylation.[5] |
| Substrate | If starting with a substituted benzene, the directing effects of the substituent will determine the position of acylation. | Electron-donating groups are activating and ortho-, para-directing, while electron-withdrawing groups are deactivating and meta-directing. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound via oxidation of 2-(2-hydroxyethyl)benzoic acid?
A1: The most common side product is 2-carboxyphenylacetic acid, which results from the over-oxidation of the aldehyde functional group to a carboxylic acid. Using mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) can minimize this.[1][3]
Q2: Can I use potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) for the oxidation of 2-(2-hydroxyethyl)benzoic acid?
A2: While these are strong oxidizing agents, they are generally not recommended for this specific transformation as they are highly likely to cause over-oxidation to the carboxylic acid and potentially cleave the carbon-carbon bond under harsh conditions.
Q3: In a hypothetical Friedel-Crafts synthesis, how can I avoid polyalkylation?
A3: Friedel-Crafts acylation, rather than alkylation, is generally preferred to avoid poly-substitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[5]
Q4: My reaction to form this compound is very slow. What can I do?
A4: For oxidation reactions, ensure your oxidizing agent is active and consider the recommendations in the troubleshooting guide for incomplete reactions. For other synthetic routes, reaction kinetics can be influenced by temperature, catalyst activity, and solvent choice. A modest increase in temperature may be beneficial, but should be done cautiously to avoid side reactions.
Q5: How can I purify the crude this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. A common technique for purifying benzoic acid derivatives is recrystallization from water or a mixed solvent system.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-(2-Hydroxyethyl)benzoic acid with Dess-Martin Periodinane (DMP)
Materials:
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2-(2-Hydroxyethyl)benzoic acid
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Dess-Martin Periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Sodium thiosulfate
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Magnesium sulfate, anhydrous
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Diatomaceous earth
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane.
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Add Dess-Martin periodinane (1.2 equivalents) to the solution in one portion.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
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Stir the mixture vigorously until the solid dissolves.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography or recrystallization.
Safety Precautions: Dess-Martin periodinane is potentially explosive upon impact or heating. Handle with care.[2] The reaction should be carried out in a well-ventilated fume hood.
References
Improving the stability of 2-(2-Oxoethyl)benzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-(2-Oxoethyl)benzoic acid in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound in solution?
A1: The shelf-life of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light and air. As a compound with both an aldehyde and a carboxylic acid functional group, it is susceptible to degradation. For instance, a related compound, o-phthalaldehyde (OPA), is known to degrade in aqueous solutions, especially when exposed to UV light and air.[1] It is recommended to prepare solutions fresh for optimal results. If storage is necessary, it should be for a short duration under inert atmosphere, protected from light, and at low temperatures.
Q2: What are the visible signs of degradation of a this compound solution?
A2: Visual signs of degradation may include a change in color (e.g., development of a yellow tint), precipitation, or the formation of particulates in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are crucial for accurately assessing the stability and purity of the solution.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution can significantly impact the stability of this compound. The aldehyde group is susceptible to reactions that can be catalyzed by both acids and bases. For example, o-phthalaldehyde (OPA) solutions are noted to be stable over a wide pH range, but stability can be influenced by the presence of other reactive species.[1] It is advisable to conduct pH stability studies to determine the optimal pH range for your specific application.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions of this compound should be stored at low temperatures (2-8 °C or frozen), protected from light by using amber vials or wrapping containers in foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Similar to recommendations for other light-sensitive and air-sensitive reagents, minimizing headspace in the storage container can also reduce degradation.[2]
Q5: Can I use common organic solvents to prepare my stock solution?
A5: Yes, this compound is soluble in many common organic solvents such as ethanol and acetone.[3] The choice of solvent can influence stability. For example, protic solvents may participate in hemiacetal or acetal formation with the aldehyde group. It is important to use high-purity, anhydrous solvents when possible and to evaluate the compatibility of the solvent with your experimental system and the stability of the compound in that solvent over time.
Troubleshooting Guide
Problem 1: I am observing a loss of potency or inconsistent results in my bioassays.
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Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare solutions fresh before each experiment.
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Analytical Verification: Use an analytical technique like HPLC to check the purity and concentration of your stock solution before use. Compare the chromatogram to that of a freshly prepared standard.
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Storage Conditions: Review your storage conditions. Ensure the solution is protected from light, stored at a low temperature, and under an inert atmosphere if possible.
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Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could accelerate degradation.
-
Problem 2: I see extra peaks appearing in my HPLC analysis of an aged solution.
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Possible Cause: The appearance of new peaks is a strong indicator of degradation. The aldehyde group is prone to oxidation to a carboxylic acid, and other side reactions can also occur.
-
Troubleshooting Steps:
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Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to accelerate degradation and identify the resulting impurities.
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LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks, which can help in elucidating their structures.
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Optimize Storage: Based on the degradation profile, optimize your storage and handling procedures to minimize the formation of these impurities. For instance, if oxidative degradation is observed, de-gassing solvents and storing under nitrogen is critical.
-
Data Presentation
Table 1: Summary of Potential Effects of Different Conditions on the Stability of this compound in Solution
| Parameter | Condition | Potential Effect on Stability | Mitigation Strategy |
| Temperature | Elevated Temperature (>25°C) | Increased rate of degradation. Benzoic acid derivatives show increased degradation with rising temperature.[4] | Store solutions at low temperatures (2-8°C or frozen). |
| Light | Exposure to UV or ambient light | Photodegradation. OPA solutions are known to degrade upon UV illumination.[1] | Store in amber vials or protect from light with foil. |
| pH | Acidic or Basic Conditions | Catalysis of degradation reactions such as oxidation or aldol reactions. | Determine the optimal pH for stability and buffer the solution accordingly. |
| Oxygen | Exposure to Air | Oxidation of the aldehyde group to a carboxylic acid. | Use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent | Protic Solvents (e.g., water, methanol) | Potential for hemiacetal/acetal formation. | Use aprotic solvents if compatible with the application. If aqueous solutions are necessary, prepare them fresh. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples, including an untreated control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
-
Data Evaluation:
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Calculate the percentage degradation of this compound in each condition.
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Identify and quantify the major degradation products.
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This data will help in identifying the conditions under which the compound is least stable and will inform the development of stable formulations and appropriate storage conditions.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: 2-(2-Oxoethyl)benzoic Acid Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Oxoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
1. What are the key structural features and reactivity of this compound?
This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde functional group on a benzene ring.[1] The ortho-position of the oxoethyl group relative to the carboxylic acid can lead to intramolecular interactions and specific reactivity. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo esterification, amide bond formation, or act as a directing group in electrophilic aromatic substitution.
2. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, bases, and direct sunlight. The container should be tightly sealed to prevent moisture absorption and potential degradation.
3. How can I purify crude this compound?
Recrystallization is a common method for purifying this compound. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or a mixture of organic solvents like ethyl acetate and hexanes.
4. What are the expected spectral data for this compound?
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¹H NMR: Expect signals for the aromatic protons, a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the carboxylic acid proton (typically >10 ppm).
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¹³C NMR: Expect signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190-200 ppm), the carboxylic acid carbonyl carbon (around 170-180 ppm), and the methylene carbon.
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IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the aldehyde (around 1680-1700 cm⁻¹).[2]
Troubleshooting Guides for Common Reactions
Wittig Reaction
The Wittig reaction is a versatile method for converting the aldehyde functionality of this compound into an alkene.
Problem 1: Low or no yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Instability of the ylide: The phosphorus ylide may be unstable, especially if it is not stabilized by an electron-withdrawing group. | Prepare the ylide in situ and use it immediately. Consider using a stabilized ylide if the reaction conditions allow. |
| Steric hindrance: The ortho-substituent may sterically hinder the approach of the ylide to the aldehyde. | Use a less sterically hindered phosphonium salt or a more reactive ylide. Increase the reaction temperature or time. |
| Deprotonation of the carboxylic acid: The strong base used to generate the ylide can deprotonate the carboxylic acid, deactivating the substrate or causing side reactions. | Use a base that is selective for the deprotonation of the phosphonium salt over the carboxylic acid, or protect the carboxylic acid group prior to the reaction. |
| Poor quality of reagents: The phosphonium salt or the base may be of poor quality or have degraded. | Use freshly purified or commercially available high-purity reagents. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Step |
| Self-condensation of the aldehyde: Under basic conditions, the aldehyde may undergo self-condensation reactions. | Add the aldehyde slowly to the pre-formed ylide solution at a low temperature. |
| Reaction with the carboxylic acid: The ylide may react with the carboxylic acid functionality, although this is less common. | Protect the carboxylic acid group before performing the Wittig reaction. |
| Isomerization of the alkene product: The reaction conditions may promote the isomerization of the newly formed double bond. | Optimize the reaction conditions (solvent, temperature, base) to favor the desired stereoisomer. |
Experimental Protocol: Wittig Reaction of this compound
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Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while maintaining the temperature at 0°C. Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Dissolve this compound (1 equivalent) in anhydrous THF in a separate flask. Cool the ylide solution back to 0°C and add the solution of this compound dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Workflow for Troubleshooting a Wittig Reaction
Caption: Troubleshooting flow for a problematic Wittig reaction.
Reductive Amination
Reductive amination is a method to form amines by reacting the aldehyde group of this compound with an amine in the presence of a reducing agent.
Problem 1: Incomplete reaction or low yield of the amine.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation: The equilibrium for imine formation may not be favorable. | Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards the imine. A catalytic amount of acid can also promote imine formation. |
| Weak reducing agent: The chosen reducing agent may not be potent enough to reduce the intermediate imine. | Use a more powerful reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃], which is often effective for reductive aminations.[3] |
| Side reaction with the carboxylic acid: The amine can react with the carboxylic acid to form an amide, especially at higher temperatures. | Perform the reaction at a lower temperature. Consider protecting the carboxylic acid if amide formation is significant. |
| Steric hindrance: A bulky amine may react slowly. | Increase the reaction time or temperature, or use a less sterically hindered amine if possible. |
Problem 2: Formation of a dialkylated amine as a side product.
| Possible Cause | Troubleshooting Step |
| Reaction of the product amine with the starting aldehyde: The newly formed secondary amine can react with another molecule of the aldehyde. | Use a stoichiometric amount of the primary amine or a slight excess. Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. |
Experimental Protocol: Reductive Amination of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Signaling Pathway Analogy for Reductive Amination
Caption: Conceptual pathway of a reductive amination reaction.
Esterification and Amide Coupling
These reactions target the carboxylic acid functionality of this compound.
Problem 1: Low yield of the ester or amide.
| Possible Cause | Troubleshooting Step |
| Unfavorable equilibrium (Esterification): Fischer esterification is an equilibrium-controlled process. | Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Ineffective coupling agent (Amide Coupling): The chosen coupling agent may not be suitable for the specific substrates. | Screen different coupling agents (e.g., EDC/HOBt, HATU, DCC). Ensure all reagents are anhydrous. |
| Side reactions of the aldehyde: The aldehyde group may react with the reagents or under the reaction conditions. | Protect the aldehyde group as an acetal before performing the esterification or amide coupling. |
Problem 2: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| Presence of unreacted starting materials: The reaction may not have gone to completion. | Drive the reaction to completion by adjusting stoichiometry or reaction time. Use an appropriate purification technique (e.g., chromatography, extraction). |
| Formation of byproducts from the coupling agent: Some coupling agents generate byproducts that can be difficult to remove. | Choose a coupling agent that produces water-soluble byproducts for easier removal during aqueous work-up. |
Experimental Protocol: Amide Coupling of this compound
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Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and Hydroxybenzotriazole (HOBt, 1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Decision Tree for Protecting Group Strategy
Caption: Decision-making for protecting group use.
This guide is intended to provide general assistance. Experimental conditions may require optimization based on the specific substrates and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. This compound | C9H8O3 | CID 12318766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Oxoethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-(2-Oxoethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts might include related aromatic compounds or over-oxidized/reduced forms of the target molecule.
Q2: What is the most common method for purifying this compound?
Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][3] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, purer crystals of the target molecule will form, leaving the impurities dissolved in the solvent.[3][4]
Q3: How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent should:
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Not react chemically with this compound.[1]
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Dissolve the compound well at high temperatures but poorly at low temperatures.[1][3]
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Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[1]
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Be volatile enough to be easily removed from the purified crystals.[1]
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Be non-toxic, inexpensive, and readily available.
For a compound like this compound, which is structurally similar to benzoic acid, polar solvents like water or ethanol-water mixtures are good starting points.[4][5]
Q4: Can chromatography be used to purify this compound?
Yes, column chromatography is a powerful technique for purifying this compound, especially for removing impurities with similar solubility profiles. Thin-layer chromatography (TLC) can be used to identify a suitable solvent system (mobile phase) that effectively separates the target compound from its impurities.[6][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - The solution is not saturated. - The solution cooled too quickly. | - Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[4] |
| Oily Precipitate Forms Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent. - The compound is "salting out" due to a high concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture. - Perform a preliminary purification step, such as a wash or extraction, before recrystallization. |
| Low Recovery of Purified Product | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[3] - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities in the crystal lattice. - The chosen solvent did not effectively separate the impurity. | - Allow the solution to cool slowly to room temperature before cooling in an ice bath to promote the formation of pure crystals.[8] - Try a different recrystallization solvent or a solvent mixture. - Consider a second recrystallization step. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation on TLC Plate | - The mobile phase is too polar or not polar enough. | - Adjust the polarity of the mobile phase. For silica gel (a polar stationary phase), increasing the polarity of the mobile phase will increase the Rf values of the spots. |
| Compound Streaks on the TLC Plate | - The sample is too concentrated. - The compound is highly acidic and interacting strongly with the stationary phase. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Low Yield from Column Chromatography | - The compound is strongly adsorbed to the stationary phase. - The column was not packed properly, leading to channeling. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). - Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Start by testing the solubility of a small amount of the impure compound in various solvents at room and elevated temperatures. Good candidates include water, ethanol, methanol, ethyl acetate, and mixtures of these solvents with water or hexane.
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Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3][4]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]
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Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
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Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to find a mobile phase that gives a good separation between this compound and its impurities. The target compound should have an Rf value of approximately 0.3-0.4 for optimal separation on a column. A common mobile phase for aromatic acids on silica gel is a mixture of hexane and ethyl acetate, with a small amount of acetic acid.
-
Column Packing: Pack a glass column with silica gel as the stationary phase using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute the target compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting issues with crystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. prezi.com [prezi.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Benzoic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. fbanks.info [fbanks.info]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Oxoethyl)benzoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-(2-Oxoethyl)benzoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, as a substituted benzoic acid, is expected to exhibit low solubility in water and higher solubility in organic solvents. The solubility is influenced by factors such as temperature, the polarity of the solvent, and the pH of the solution.
Q2: In which organic solvents is this compound likely to be soluble?
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Ethanol
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Methanol
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Acetone
For benzoic acid, the solubility in DMSO is reported to be as high as 24 mg/mL.[1]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of carboxylic acids like this compound is highly dependent on pH. In acidic or neutral aqueous solutions, the carboxylic acid group remains largely protonated, leading to low solubility. By increasing the pH to a value above the compound's pKa, the carboxylic acid is deprotonated to form a more soluble carboxylate salt. The pKa of benzoic acid is approximately 4.2, and the pKa of this compound is predicted to be in a similar range.[2]
Q4: I am observing precipitation when I dilute my stock solution of this compound in an aqueous buffer. What could be the cause?
This is a common issue when a compound is first dissolved in a concentrated organic solvent (like DMSO) and then diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. To mitigate this, consider the following:
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Lower the final concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit in that specific medium.
-
Increase the percentage of co-solvent: A small percentage of the organic solvent in the final aqueous solution can help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.
-
Adjust the pH of the aqueous buffer: If your experiment allows, increasing the pH of the buffer above the pKa of the carboxylic acid will significantly enhance its aqueous solubility.
Q5: Are there any recommended storage conditions for this compound solutions?
Stock solutions prepared in anhydrous organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh before use.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent polarity. | Try a more polar organic solvent such as DMSO or DMF. |
| Low temperature. | Gently warm the solution. For many benzoic acid derivatives, solubility increases with temperature.[3][4] |
| Saturation limit reached. | Increase the volume of the solvent to lower the concentration. |
| Compound quality. | Ensure the compound is of high purity and has been stored correctly. |
Issue 2: The compound precipitates out of solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Change in temperature. | Maintain a constant temperature throughout the experiment. |
| Change in pH. | Ensure the pH of all solutions is consistent and, if possible, buffered to a pH that favors solubility. |
| Interaction with other components. | Investigate potential interactions with other reagents in your experimental setup. |
Data Presentation
Table 1: General Solubility of Benzoic Acid in Various Solvents at Room Temperature
As a structural analog, the solubility of benzoic acid can provide a useful reference for this compound.
| Solvent | Solubility | Reference |
| Water | Slightly soluble (3.44 g/L at 25°C) | [2][5] |
| Ethanol | Soluble | [6] |
| Acetone | Soluble | [2][5] |
| Diethyl ether | Soluble | [6] |
| Dimethyl sulfoxide (DMSO) | 24 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for long-term storage and subsequent dilution into aqueous buffers for various assays.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the dilution of an organic stock solution into an aqueous buffer for immediate use in experiments such as cell-based assays.
-
Prepare the Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, cell culture medium). If the experimental conditions permit, adjust the pH to be above the pKa of the compound (e.g., pH 7.4 or higher) to enhance solubility.
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Check: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the organic co-solvent (if tolerated by the assay).
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Scaling Up the Production of 2-(2-Oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and scale-up of 2-(2-Oxoethyl)benzoic acid. The information is presented in a question-and-answer format to offer direct and practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common starting materials for the synthesis of this compound? | Common precursors include 2-carboxybenzaldehyde, 2-ethylbenzoic acid, and potentially phthalic anhydride through a multi-step synthesis. The choice of starting material often depends on availability, cost, and the desired scale of production. |
| What are the key challenges when scaling up the production of this compound? | Key challenges include ensuring consistent reaction conditions, managing heat transfer in larger reactors, controlling impurity formation, and developing efficient purification methods for large quantities of the product. Polymorphism, the ability of a solid to exist in multiple crystalline forms, can also be a significant hurdle, affecting the product's physical properties and bioavailability. |
| How can I monitor the progress of the reaction? | Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. High-performance liquid chromatography (HPLC) can provide more quantitative data on the conversion of starting materials and the formation of the desired product and any impurities. |
| What are the typical impurities I might encounter? | Depending on the synthetic route, impurities could include unreacted starting materials, over-oxidation products (if using an oxidation method), or byproducts from side reactions. For instance, in a Friedel-Crafts acylation approach, polyacylation products could be a potential impurity. |
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| The final yield of this compound is consistently low. | Incomplete reaction: The reaction may not have gone to completion. | Extend the reaction time or slightly increase the reaction temperature. Use TLC or HPLC to monitor the reaction until the starting material is consumed. |
| Suboptimal reagent stoichiometry: The ratio of reactants may not be ideal for the specific scale. | Perform small-scale optimization experiments to determine the optimal molar ratios of starting materials and reagents. | |
| Degradation of product: The product might be sensitive to the reaction or work-up conditions. | Consider milder reaction conditions or a more rapid work-up procedure. If performing an oxidation, ensure the oxidizing agent is not too harsh, which could lead to cleavage of the molecule. | |
| Loss during work-up and purification: Significant amounts of product may be lost during extraction or recrystallization. | Optimize the extraction pH to ensure the product is in the desired phase. When recrystallizing, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation. |
Impurity Issues
| Symptom | Possible Cause | Suggested Solution |
| The final product is contaminated with unreacted starting material. | Insufficient reaction time or temperature. | As with low yield, increase the reaction time or temperature and monitor the reaction's progress closely. |
| Inefficient mixing at larger scales. | Ensure adequate agitation in the reaction vessel to promote contact between reactants, especially in heterogeneous mixtures. | |
| The product contains a significant amount of a specific byproduct. | Side reactions are occurring. | Adjusting the reaction temperature or the rate of reagent addition can sometimes minimize side reactions. If a specific byproduct is consistently formed, consider alternative synthetic routes. |
| The product has a persistent color. | Formation of colored impurities. | Treatment with activated charcoal during the recrystallization process can often remove colored impurities. |
Experimental Protocols
Synthesis of this compound from 2-Carboxybenzaldehyde
This method involves the reaction of 2-carboxybenzaldehyde with diazomethane. Note: Diazomethane is toxic and potentially explosive, and should only be handled by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
Reaction:
Caption: Synthesis of this compound from 2-carboxybenzaldehyde.
Procedure:
-
Dissolve 2-carboxybenzaldehyde in diethyl ether in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diazomethane in ether to the cooled solution with stirring. The addition should be continued until the yellow color of diazomethane persists.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Potential Synthesis via Oxidation of 2-Ethylbenzoic Acid
This is a plausible, though not explicitly detailed in the search results, synthetic route based on the principle of benzylic oxidation.
Reaction Workflow:
Caption: General workflow for the oxidation of 2-ethylbenzoic acid.
General Considerations:
-
Oxidizing Agent: A strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of acid and heat is typically required for benzylic oxidation.
-
Reaction Conditions: The reaction usually requires elevated temperatures. Careful control of the temperature is crucial to avoid over-oxidation and degradation of the starting material and product.
-
Work-up: An acidic work-up is necessary to protonate the carboxylate and isolate the final product.
-
Purification: Recrystallization is a common method for purifying the final product. The choice of solvent will depend on the solubility characteristics of this compound and any impurities.
Data Presentation
The following table summarizes hypothetical data for the synthesis of this compound to illustrate how quantitative data can be structured. Actual experimental results will vary.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Route A | 2-Carboxybenzaldehyde | Diazomethane, Ether | 2 | 0 to RT | 85 | 98 |
| Route B | 2-Ethylbenzoic Acid | KMnO₄, H₂SO₄, H₂O | 6 | 80 | 65 | 95 |
Logical Relationships
The following diagram illustrates the logical relationship between the starting materials and the target product, highlighting potential synthetic pathways.
Caption: Potential synthetic pathways to this compound.
Preventing degradation of 2-(2-Oxoethyl)benzoic acid during storage
This technical support center provides guidance on the proper storage and handling of 2-(2-Oxoethyl)benzoic acid to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 15°C and 25°C.[1] The container should be tightly sealed to protect the compound from moisture and air.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure which contains both an aldehyde and a carboxylic acid functional group, potential degradation routes include:
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 2-carboxyphenylacetic acid.
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Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.
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Decarboxylation: Although benzoic acid itself is stable up to 300°C, derivatives can be more prone to decarboxylation at elevated temperatures, which would lead to the formation of 2-methylbenzaldehyde.[3]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical techniques. The most common methods for analyzing the purity of benzoic acid and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] These techniques can separate and identify the parent compound and its degradation products.
Q4: Is this compound sensitive to light?
Q5: What materials should be avoided for storing this compound?
A5: Avoid storing this compound in containers made of materials that can react with carboxylic acids or aldehydes. Use glass or other inert containers. Avoid contact with strong bases, strong acids, and strong oxidizing agents, as these can catalyze degradation.[1][5]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Change in color (e.g., yellowing) | Oxidation of the aldehyde group or presence of impurities. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed. |
| Clumping or caking of the solid | Absorption of moisture from the atmosphere. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Re-analyze the purity of the compound using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Identify the degradation products using techniques like LC-MS. Review storage conditions and handling procedures to prevent further degradation. |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Methanol (for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). For example:
-
Start with 30% Acetonitrile / 70% Water (0.1% formic acid)
-
Linearly increase to 90% Acetonitrile over 15 minutes
-
Hold at 90% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm[6]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition.
-
For analyzing stored samples, prepare them in the same manner.
5. Analysis:
-
Inject the reference standard to determine the retention time of the main peak.
-
Inject the sample solution.
-
Monitor for the appearance of any new peaks, which may indicate degradation products. The peak area of the main compound can be used to quantify its purity over time.
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. chemicalds.com [chemicalds.com]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(2-Oxoethyl)benzoic Acid Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-(2-Oxoethyl)benzoic acid. This compound is also widely known by its tautomeric form, 2-carboxybenzaldehyde, and exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which is the reactive species in many derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the reactive form of this compound in derivatization reactions?
A1: this compound exists in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide. In most derivatization reactions, especially with nucleophiles like amines and alcohols, the reaction proceeds through the 3-hydroxyphthalide form.[1][2] This is because the hydroxyl group of the lactol is a good leaving group upon protonation, allowing for nucleophilic substitution at the C3 position.
Q2: What are the most common derivatization reactions for this compound?
A2: The most common derivatization reactions involve the formation of heterocyclic compounds by reacting 2-carboxybenzaldehyde with various nucleophiles. Key examples include:
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Synthesis of N-substituted isoindolinones: Reaction with primary amines.[1][3]
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Synthesis of phthalazinones: Reaction with hydrazine or its derivatives.[1][2]
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Formation of 3-alkoxyphthalides: Reaction with alcohols.[1][2]
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Formation of 3-substituted phthalides: Reaction with Grignard reagents or β-keto acids.[1][2]
Q3: Can the aldehyde and carboxylic acid groups be derivatized separately?
A3: Due to the close proximity of the aldehyde and carboxylic acid groups, they readily interconvert to the more stable cyclic lactol form (3-hydroxyphthalide).[1][2] This makes selective derivatization of just the aldehyde or the carboxylic acid challenging under many standard conditions. Reactions typically involve the lactol intermediate. However, under specific conditions, such as esterification using thionyl chloride followed by an alcohol, the carboxylic acid can be targeted, though side reactions with the formyl group are possible.[4]
Q4: What is the expected product when reacting 2-carboxybenzaldehyde with a primary amine?
A4: The reaction of 2-carboxybenzaldehyde with a primary amine typically yields an N-substituted isoindolinone.[1][3] The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes intramolecular cyclization and dehydration.
Q5: What is the expected product with hydrazine?
A5: A double condensation reaction occurs with hydrazine or alkylhydrazines to yield 1(2H)-phthalazinones.[1][2] This reaction can be facilitated by acid catalysis and microwave irradiation to achieve high yields.[1][2]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Explanation |
| Impure Starting Material | Ensure the purity of 2-carboxybenzaldehyde and the nucleophile. Recrystallize or purify the starting materials if necessary. | Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at an appreciable rate, while others may need cooling to prevent side reactions. | For example, the synthesis of phthalazinones can be accelerated with microwave irradiation.[1][2] |
| Inefficient Catalyst | If using a catalyst, ensure it is active and used in the correct amount. For acid-catalyzed reactions, consider using a stronger or weaker acid depending on the specific reaction. | K10-montmorillonite has been used as an effective acid catalyst for phthalazinone synthesis.[1][2] |
| Presence of Water (for certain reactions) | Ensure all glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture. | While some reactions with 2-carboxybenzaldehyde can be performed in aqueous media, others may be hindered by the presence of water. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. | Some reactions may be slow and require extended reaction times. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Self-Condensation/Polymerization | Adjust the reaction concentration. Running the reaction at a lower concentration may favor the desired intramolecular cyclization over intermolecular side reactions. | The bifunctional nature of 2-carboxybenzaldehyde can lead to self-condensation products. |
| Formation of Unexpected Products | Carefully characterize all products to understand the reaction pathway. For example, reaction with hydrazine hydrate can sometimes yield unexpected products like 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one.[5] | Understanding the structure of side products can provide insight into how to modify the reaction conditions to favor the desired product. |
| Incomplete Cyclization | Ensure conditions are favorable for the cyclization step. This may involve adjusting the pH or adding a dehydrating agent. | For isoindolinone synthesis, the final step is a cyclization that may require specific conditions to proceed efficiently. |
| Reaction with the "Wrong" Functional Group | Protect one of the functional groups if selective derivatization is required and proving difficult. | This is an advanced strategy and may require additional synthesis and deprotection steps. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Isoindolinone Synthesis
| Amine | Catalyst/Conditions | Solvent | Yield | Reference |
| Primary Amines | Platinum nanowires, 1 bar H₂ | 1,4-Dioxane | Very high yields | [3] |
| 2-Bromoanilines | Palladium-catalyzed carbonylation | - | High yields | [1] |
| Primary Amines | Dimethylphosphite | - | - | [1][2] |
Table 2: Synthesis of Phthalazinones from 2-Carboxybenzaldehyde
| Hydrazine Derivative | Catalyst/Conditions | Solvent | Yield | Reference |
| Hydrazine/Alkylhydrazines | K10-montmorillonite, microwave irradiation | - | High yield | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindolinones
This protocol is a general guideline based on the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with primary amines.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-carboxybenzaldehyde (1 equivalent) and the primary amine (1-1.2 equivalents) in an appropriate solvent such as 1,4-dioxane.
-
Catalyst Addition: Add the catalyst (e.g., platinum nanowires) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (1 bar) at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-substituted isoindolinone.
Protocol 2: General Procedure for the Synthesis of 1(2H)-Phthalazinones
This protocol is a general method for the synthesis of phthalazinones from 2-carboxybenzaldehyde and hydrazine derivatives.[1][2]
-
Reaction Mixture: In a microwave-safe reaction vessel, mix 2-carboxybenzaldehyde (1 equivalent), the hydrazine derivative (1 equivalent), and an acid catalyst (e.g., K10-montmorillonite).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature and for a specific duration. These parameters should be optimized for the specific substrates.
-
Monitoring: After cooling, dissolve a small aliquot of the reaction mixture in a suitable solvent and check for the completion of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture and filter to remove the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the derivatization of 2-carboxybenzaldehyde.
Caption: Key reaction pathways for this compound derivatization via its cyclic tautomer.
References
Validation & Comparative
Comparative Analysis of 2-(2-Oxoethyl)benzoic Acid and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparative analysis of 2-(2-Oxoethyl)benzoic acid and its analogs, supported by experimental data. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of these compounds for further investigation.
Introduction
This compound is a chemical compound with a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It belongs to the class of benzoic acid derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The mechanism of action for benzoic acid derivatives often involves the disruption of cellular processes. Modifications to the aromatic ring or the carboxyl group can significantly affect their potency and specificity, making the comparative analysis of its analogs crucial for drug discovery and development. This guide focuses on the comparative performance of this compound and its analogs as enzyme inhibitors, particularly focusing on their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes and their potential role in cancer therapy by influencing the NF-κB signaling pathway.
Performance Data: Enzyme Inhibition and Cytotoxicity
The anti-inflammatory and cytotoxic activities of this compound and its analogs are critical performance indicators. While specific comparative data for a series of this compound analogs is limited in publicly available literature, data for related benzoic acid derivatives provide valuable insights into their potential efficacy.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting these enzymes. The inhibitory activity of several benzoic acid derivatives against COX-1 and COX-2 has been evaluated, with IC50 values providing a quantitative measure of their potency. For instance, a study on a series of 1,3,4-oxadiazole derivatives of benzoic acid reported the following IC50 values against COX-1 and COX-2[1]:
| Compound | Analog Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 1 | 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid | >100 | 15.2 |
| 2 | 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid | >100 | 25.8 |
| 3 | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | >100 | 35.1 |
| Celecoxib (Control) | - | 5.2 | 0.05 |
Table 1: Comparative IC50 values of benzoic acid analogs against COX-1 and COX-2. Data sourced from a study on 1,3,4-oxadiazole derivatives[1].
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of benzoic acid derivatives is another important aspect of their biological activity. A study investigating the cytotoxic effects of benzoic acid on various human cancer cell lines provides a baseline for comparison. The IC50 values after 72 hours of exposure are summarized below[2]:
| Cell Line | Cancer Type | Benzoic Acid IC50 (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | 150.3 ± 12.5 |
| HeLa | Cervical Carcinoma | 125.8 ± 9.7 |
| A549 | Lung Carcinoma | 210.1 ± 18.2 |
| HT-29 | Colorectal Adenocarcinoma | 185.6 ± 15.3 |
Table 2: Cytotoxicity of benzoic acid against various human cancer cell lines[2].
It is important to note that these values are for benzoic acid itself and that the cytotoxicity of this compound and its specific analogs would require direct experimental evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the biological activity of this compound and its analogs.
Cyclooxygenase (COX-2) Inhibition Assay
This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a framework for assessing the inhibitory activity of test compounds.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from arachidonic acid. The COX probe included in the assay generates a fluorescent signal proportional to the amount of Prostaglandin G2 produced.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (COX-2 inhibitor control)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in COX Assay Buffer.
-
Reaction Setup:
-
Enzyme Control (EC): 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) + 10 µL of COX Assay Buffer + 10 µL of diluted COX-2 enzyme.
-
Inhibitor Control (IC): 80 µL of Reaction Mix + 10 µL of Celecoxib solution + 10 µL of diluted COX-2 enzyme.
-
Test Sample (S): 80 µL of Reaction Mix + 10 µL of test compound solution + 10 µL of diluted COX-2 enzyme.
-
Background Control (BC): 90 µL of COX Assay Buffer + 10 µL of diluted COX-2 enzyme (without substrate).
-
-
Initiation of Reaction: Add 10 µL of diluted Arachidonic Acid/NaOH solution to all wells except the Background Control to initiate the reaction.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Calculation: Determine the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is calculated as follows: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram:
Signaling Pathway Analysis
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain benzoic acid derivatives, such as the salicylate derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been shown to suppress NF-κB expression[3]. Understanding the mechanism by which these compounds interfere with the NF-κB pathway is vital for their development as therapeutic agents.
The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in inflammation and cell survival.
Diagram of the Canonical NF-κB Signaling Pathway:
Conclusion
This guide provides a foundational comparative analysis of this compound and its analogs for researchers and drug development professionals. While direct comparative data for a comprehensive series of this compound analogs remains to be fully elucidated in published literature, the available information on related benzoic acid derivatives highlights their potential as modulators of key biological pathways involved in inflammation and cancer. The provided experimental protocols offer a standardized approach for evaluating the performance of novel analogs, and the signaling pathway diagram illustrates a key mechanism through which these compounds may exert their therapeutic effects. Further research focusing on the synthesis and systematic biological evaluation of a focused library of this compound analogs is warranted to fully explore their therapeutic potential and establish clear structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering » Submission » THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES [dergipark.org.tr]
- 3. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Oxoethyl)benzoic Acid and Other Benzoic Acid Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, benzoic acid and its derivatives are fundamental building blocks, prized for their versatility and utility in constructing complex molecular architectures. Among these, 2-(2-Oxoethyl)benzoic acid, also known as 2-carboxyphenylacetaldehyde, presents a unique bifunctional profile with its ortho-substituted carboxylic acid and aldehyde functionalities. This guide provides a comparative analysis of this compound against other key benzoic acid derivatives, supported by available experimental data and detailed protocols to inform synthetic strategy and decision-making in research and development.
Physicochemical Properties: A Comparative Overview
A foundational aspect of selecting a synthetic reagent is understanding its physical properties. While comprehensive experimental data for this compound is not widely reported in standard chemical databases, a comparison with its close structural relatives, 2-formylbenzoic acid and 2-acetylbenzoic acid, can offer valuable insights.
| Property | This compound | 2-Formylbenzoic Acid[1] | 2-Acetylbenzoic Acid | Benzoic Acid[2][3] |
| Molecular Formula | C₉H₈O₃ | C₈H₆O₃ | C₉H₈O₃ | C₇H₆O₂ |
| Molecular Weight ( g/mol ) | 164.16[4] | 150.13 | 164.16 | 122.12[3] |
| CAS Number | 62499-91-6[4] | 119-67-5[1] | 577-56-0 | 65-85-0[2] |
| Melting Point (°C) | Not available | 97-99 | 114-116 | 122.4 |
| Boiling Point (°C) | Not available | Not available | Not available | 249 |
| Appearance | Not available | White to off-white crystalline powder | White to yellow crystalline powder | Colorless crystalline solid[3] |
| Solubility | Not available | Soluble in hot water, ethanol, ether | Soluble in hot water, ethanol, chloroform | Slightly soluble in cold water, soluble in hot water, ethanol, benzene[3] |
Note: The lack of readily available experimental physical properties for this compound highlights a gap in the chemical literature and presents an opportunity for further characterization.
Synthesis of this compound and Related Derivatives
The synthetic accessibility of a building block is a critical consideration. Here, we outline a potential synthesis for this compound and compare it with established routes to other relevant ortho-substituted benzoic acids.
Synthesis of this compound via Oxidation of Homophthalic Acid
While a detailed, high-yield protocol is not extensively documented, a plausible route to this compound involves the selective oxidation of homophthalic acid (2-(carboxymethyl)benzoic acid).
Experimental Protocol:
A detailed experimental protocol for this specific transformation with reliable yield data is not currently available in peer-reviewed literature. However, a general approach would involve the use of a mild oxidizing agent to selectively convert the benzylic methylene group to a carbonyl, while leaving the carboxylic acid and aromatic ring intact.
Comparative Synthesis of Ortho-Substituted Benzoic Acids
For context, the syntheses of 2-formylbenzoic acid and 2-acetylbenzoic acid are well-established.
-
2-Formylbenzoic Acid: Commonly synthesized by the oxidation of naphthalene or through the hydrolysis of 2-(trichloromethyl)benzoyl chloride.[5]
-
2-Acetylbenzoic Acid: Can be prepared by the oxidation of 2-ethyltoluene or from phthalic anhydride.
The choice of synthetic route for these derivatives often depends on the availability of starting materials and the desired scale of the reaction.
Reactivity and Applications in Synthesis: A Comparative Discussion
The synthetic utility of these benzoic acid derivatives is dictated by the reactivity of their unique functional groups.
The Aldehyde Functionality: Reactivity and Tautomerism
A key point of comparison is the reactivity of the aldehyde group. In 2-formylbenzoic acid, the aldehyde and carboxylic acid groups are in close proximity, leading to a significant equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[5] This equilibrium can influence its reactivity in reactions targeting the free aldehyde.
For this compound, the additional methylene spacer between the aldehyde and the benzene ring is expected to reduce the propensity for intramolecular cyclization compared to 2-formylbenzoic acid. This would likely result in a higher concentration of the free aldehyde at equilibrium, potentially leading to enhanced reactivity in typical aldehyde transformations.
Intramolecular Reactions: Formation of Heterocycles
The ortho-positioning of the two functional groups in these molecules makes them excellent precursors for the synthesis of various heterocyclic systems through intramolecular reactions.
1. Intramolecular Aldol-Type Condensation:
This compound possesses the requisite functionality for an intramolecular aldol condensation, which could lead to the formation of a six-membered ring system. This presents a potential pathway to substituted isochromanone derivatives.
Experimental Workflow: Hypothetical Intramolecular Aldol Condensation
2. Wittig and Related Olefination Reactions:
The aldehyde functionality in both this compound and 2-formylbenzoic acid is amenable to Wittig-type reactions, providing a route to ortho-substituted styrenyl carboxylic acids. The relative yields and reaction rates would be influenced by the steric hindrance around the aldehyde and its electronic properties.
General Experimental Protocol for a Wittig Reaction:
-
Ylide Preparation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium) is added dropwise at low temperature to generate the phosphorus ylide.
-
Reaction with Aldehyde: A solution of the ortho-substituted benzoic acid (e.g., this compound) in a dry, aprotic solvent is added to the ylide solution.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
A direct comparison of the performance of this compound and 2-formylbenzoic acid in a standardized Wittig reaction would be highly valuable to the synthetic community.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety in these derivatives can undergo standard transformations such as esterification, amidation, and reduction. The proximity of the ortho-substituent can influence the reactivity of the carboxylic acid through steric hindrance and electronic effects.
Conclusion and Future Outlook
This compound is a promising synthetic intermediate with the potential for unique reactivity owing to its ortho-aldehyde and carboxylic acid functionalities separated by a methylene spacer. While a comprehensive experimental dataset for this compound is lacking, theoretical considerations suggest it may offer advantages over the more commonly used 2-formylbenzoic acid, particularly in reactions where the free aldehyde is desired.
Further research is warranted to fully characterize the physical properties of this compound and to explore its synthetic utility. Comparative studies with other ortho-substituted benzoic acid derivatives under standardized reaction conditions are crucial to elucidate its relative performance and to establish it as a valuable tool in the synthetic chemist's arsenal. The development of robust and high-yielding synthetic protocols for this compound will be a key enabler for its broader adoption in academic and industrial research.
References
Unveiling the Biological Potential: A Comparative Analysis of 2-(2-Oxoethyl)benzoic Acid Derivatives
For Immediate Release
A comprehensive review of available scientific literature reveals the emerging therapeutic potential of 2-(2-Oxoethyl)benzoic acid and its derivatives. These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Anticancer Activity: A Promising Frontier
Derivatives of this compound have shown notable potential as anticancer agents. One study focused on 2-oxoethyl 4-benzamidobenzoate derivatives as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a protein implicated in the progression of prostate cancer. The investigation identified several potent inhibitors, with compounds 8d and 8e exhibiting the most significant activity.
| Compound | Target | IC50 (µM)[1] | Cancer Type |
| 8d | SENP1 | 0.56 | Prostate Cancer |
| 8e | SENP1 | 0.48 | Prostate Cancer |
| J5 (lead compound) | SENP1 | 3.24 | Prostate Cancer |
In a broader context, various benzoic acid derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines. For instance, a study on naturally occurring benzoic acid derivatives found that they can inhibit histone deacetylases (HDACs), a class of enzymes often overexpressed in cancer cells[2]. 3,4-dihydroxybenzoic acid (DHBA), for example, showed a dose-dependent cytotoxic effect on cervical and colon cancer cells[2]. Another study highlighted a series of N-arylbenzo[h]quinazoline-2-amines, with compound 4a displaying low micromolar toxicities against HuH-7, Caco-2, MDA-MB-468, and HCT-116 cancer cell lines.
The general anticancer potential of benzoic acid derivatives is further supported by numerous studies reporting their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis[3].
Anti-inflammatory Properties: Targeting Key Pathways
The anti-inflammatory potential of compounds structurally related to this compound has also been investigated. One significant study explored the anti-inflammatory activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of a novel non-steroidal anti-inflammatory drug (NSAID) candidate. This compound demonstrated notable dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 58.4 |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 63.1 |
Furthermore, a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been shown to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. This compound is hypothesized to inhibit the COX-2 enzyme, a key player in inflammatory pathways.
Antimicrobial and Antioxidant Effects
Investigations into the biological activities of 2-(2-Methoxy-2-oxoethyl)benzoic acid have revealed its potential as both an antimicrobial and antioxidant agent. This derivative has been evaluated for its ability to scavenge free radicals and inhibit the growth of various bacterial strains.
| Activity | Assay | IC50 (µM) / MIC (µg/mL) |
| Antioxidant | FRAP | 12.5 |
| Antioxidant | DPPH | 15.0 |
| Antibacterial | Staphylococcus aureus | 25 |
| Antibacterial | Escherichia coli | 50 |
| Antibacterial | Bacillus subtilis | 30 |
The broader class of benzoic acid derivatives has long been recognized for its antimicrobial properties, often utilized in food preservation and pharmaceuticals[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
SENP1 Inhibition Assay
The inhibitory activity of the 2-oxoethyl 4-benzamidobenzoate derivatives against SENP1 was determined using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic substrate by the SENP1 enzyme.
Caption: Workflow for determining SENP1 inhibitory activity.
Carrageenan-Induced Paw Edema Test
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Caption: Procedure for the carrageenan-induced paw edema test.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathways
HDAC Inhibition and Cancer Cell Apoptosis
The inhibition of HDACs by certain benzoic acid derivatives can lead to the reactivation of tumor suppressor genes and ultimately induce apoptosis in cancer cells.
References
- 1. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Cross-Linking Agents: Evaluating the Potential of 2-(2-Oxoethyl)benzoic Acid
Disclaimer: There is currently a lack of published scientific literature detailing the use of 2-(2-Oxoethyl)benzoic acid as a protein cross-linking agent. The following guide is a theoretical exploration of its potential efficacy based on the known reactivity of its functional groups, compared with established cross-linking agents. All proposed mechanisms and protocols for this compound are hypothetical and would require experimental validation.
This guide offers a comparative analysis of this compound as a potential cross-linking agent for researchers, scientists, and drug development professionals. By examining its chemical structure, we can infer its reactivity and compare it to commonly used cross-linkers.
Introduction to this compound: A Hypothetical Cross-Linking Agent
This compound is an organic molecule possessing two key functional groups: an aldehyde (-CHO) and a carboxylic acid (-COOH)[1]. This dual functionality suggests it could act as a heterobifunctional cross-linking agent. The aldehyde group is known to react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base[2][3]. This reaction is a common mechanism for protein cross-linking[4][5]. The carboxylic acid group, on the other hand, can be activated to react with primary amines, forming a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[6].
The presence of both an aldehyde and a carboxylic acid on the same molecule opens up the possibility for a two-step, controlled cross-linking strategy.
Proposed Mechanism of Action
The cross-linking activity of this compound would likely proceed via one of two pathways:
-
Aldehyde-first conjugation: The aldehyde group can spontaneously react with a primary amine on a protein to form an initial, reversible Schiff base. This bond can be stabilized by reduction.
-
Carboxyl-first conjugation: The carboxylic acid can be activated by an agent like EDC to form a reactive ester, which then couples with a primary amine on a protein to form a stable amide bond.
The choice of reaction pathway would depend on the desired outcome and the specific proteins being targeted.
Comparison with Other Cross-Linking Agents
The potential efficacy of this compound can be understood by comparing it to established cross-linking agents with similar reactive groups.
| Cross-linking Agent Class | Reactive Groups | Target Residues | Bond Formed | Advantages | Disadvantages |
| Aldehydes (e.g., Formaldehyde, Glutaraldehyde) | Aldehyde | Lysine, Arginine, Histidine, Tryptophan[7] | Schiff base (often reduced to a stable amine) | Rapid reaction, can penetrate cells[8] | Can form complex adducts, may cause protein polymerization[6][9] |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxylates (Asp, Glu) and Amines (Lys) | Amide | "Zero-length" cross-linker, forms a native amide bond[6] | Can self-react, requires careful control of reaction conditions |
| NHS Esters (e.g., DSS, BS3) | N-hydroxysuccinimide ester | Lysine | Amide | High reactivity, stable bond formed | Susceptible to hydrolysis |
| Maleimides (e.g., SMCC) | Maleimide | Cysteine | Thioether | Highly specific for sulfhydryl groups | Requires a free cysteine residue |
| (Hypothetical) this compound | Aldehyde, Carboxylic Acid | Lysine, Aspartate, Glutamate | Schiff base/Amine, Amide | Potentially heterobifunctional, allowing for controlled, stepwise conjugation | Reactivity and efficiency are unproven |
Hypothetical Experimental Protocol for Protein Cross-Linking using this compound
This protocol is a theoretical starting point for evaluating this compound as a cross-linking agent. Optimization will be necessary for any specific application.
Materials:
-
Purified proteins to be cross-linked
-
This compound
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
EDC (if using the carboxyl-first pathway)
-
Reducing agent (e.g., Sodium cyanoborohydride, if stabilizing a Schiff base)
-
Quenching solution (e.g., Tris buffer)
-
SDS-PAGE analysis reagents
Procedure (Aldehyde-First Pathway):
-
Protein Preparation: Dissolve the purified proteins in the reaction buffer to the desired concentration.
-
Cross-linker Addition: Add a molar excess of this compound to the protein solution. The optimal molar ratio will need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
(Optional) Reduction: To form a stable covalent bond, add a reducing agent such as sodium cyanoborohydride and incubate for an additional 30 minutes.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species.
Conclusion
While this compound is not a currently recognized cross-linking agent, its chemical structure suggests a potential for heterobifunctional cross-linking. The presence of both an aldehyde and a carboxylic acid offers theoretical advantages for controlled, multi-step conjugation strategies. However, its efficacy, including reaction kinetics, specificity, and the stability of the resulting cross-links, remains to be experimentally determined. Researchers interested in novel cross-linking chemistries may find this compound to be a candidate for further investigation. Any application would require rigorous validation and comparison against established and well-characterized cross-linking agents.
References
- 1. This compound | C9H8O3 | CID 12318766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid cross-linking of proteins by 4-ketoaldehydes and 4-hydroxy-2-alkenals does not arise from the lysine-derived monoalkylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. m.youtube.com [m.youtube.com]
A detailed analysis of the spectroscopic characteristics of 2-(2-Oxoethyl)benzoic acid in comparison to its structural isomer, 2-Acetylbenzoic acid, providing valuable insights for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the spectroscopic properties of this compound and the closely related 2-Acetylbenzoic acid. Due to the limited availability of direct experimental spectroscopic data for this compound, this guide utilizes data from its structural isomer, 2-Acetylbenzoic acid, for a detailed comparative analysis. Further data from other related benzoic acid derivatives is included to provide a broader context for spectroscopic interpretation.
Molecular Structures
To visualize the structural relationship between the compounds, a diagram is provided below.
Caption: Structural relationship between this compound and 2-Acetylbenzoic acid.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and 2-Acetylbenzoic acid.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Expected) | ~10-12 (s, 1H, COOH), ~9.8 (t, 1H, CHO), ~7.2-8.0 (m, 4H, Ar-H), ~4.0 (d, 2H, CH₂) |
| 2-Acetylbenzoic acid | 10.5 (br s, 1H, COOH), 8.0-7.4 (m, 4H, Ar-H), 2.6 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| This compound (Expected) | ~200 (CHO), ~170 (COOH), ~125-140 (Ar-C), ~45 (CH₂) |
| 2-Acetylbenzoic acid | 203.1 (C=O, ketone), 168.5 (COOH), 140.2, 133.5, 132.1, 131.0, 129.8, 127.9 (Ar-C), 30.4 (CH₃) |
Table 3: IR Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Expected) | ~3300-2500 (O-H, broad), ~2820, ~2720 (C-H, aldehyde), ~1730 (C=O, aldehyde), ~1690 (C=O, acid) |
| 2-Acetylbenzoic acid | 3200-2500 (O-H, broad), 1680 (C=O, ketone), 1695 (C=O, acid)[1] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 164.0473[2] | Expected: 147 (M-OH), 135 (M-CHO), 119 (M-COOH) |
| 2-Acetylbenzoic acid | 164.16[3] | 149 (M-CH₃), 121 (M-COCH₃), 93 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups. For aldehydes, look for the C-H stretches around 2830-2695 cm⁻¹ and the C=O stretch around 1740-1685 cm⁻¹.[4][5] For carboxylic acids, a broad O-H stretch from 3300-2500 cm⁻¹ and a C=O stretch around 1760-1690 cm⁻¹ are characteristic.[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule. Alpha cleavage is a common fragmentation pathway for aldehydes and ketones.[7]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown aromatic carboxylic acid.
Caption: A logical workflow for spectroscopic analysis of organic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H8O3 | CID 12318766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetylbenzoic acid [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
Benchmarking the synthesis of 2-(2-Oxoethyl)benzoic acid against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-(2-Oxoethyl)benzoic acid, a valuable building block in the preparation of various pharmaceutical compounds. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of the most suitable synthetic route based on specific research and development needs.
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on two prominent methods: the oxidation of 2-(2-hydroxyethyl)benzoic acid and the reaction of phthalic anhydride with malonic acid. These routes have been selected based on their prevalence in the literature and their representation of different synthetic strategies.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Oxidation of 2-(2-hydroxyethyl)benzoic acid | Method 2: Reaction of Phthalic Anhydride and Malonic Acid |
| Starting Materials | 2-(2-hydroxyethyl)benzoic acid, Pyridinium chlorochromate (PCC) | Phthalic anhydride, Malonic acid, Pyridine |
| Reaction Time | 2 hours | 3 hours |
| Yield | ~85% | Not explicitly reported in readily available literature |
| Purity | High (purification by column chromatography) | Requires purification |
| Key Reagents | Pyridinium chlorochromate (PCC), Dichloromethane | Pyridine |
| Reaction Temperature | Room Temperature | 100 °C |
Experimental Protocols
To ensure reproducibility and facilitate methodological evaluation, detailed experimental protocols for each synthetic method are provided below.
Method 1: Oxidation of 2-(2-hydroxyethyl)benzoic acid
This method involves the oxidation of the primary alcohol group of 2-(2-hydroxyethyl)benzoic acid to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
2-(2-hydroxyethyl)benzoic acid
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-(2-hydroxyethyl)benzoic acid in dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in a single portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford pure this compound.
Method 2: Reaction of Phthalic Anhydride and Malonic Acid
This method proceeds through a condensation reaction between phthalic anhydride and malonic acid, followed by decarboxylation.
Materials:
-
Phthalic anhydride
-
Malonic acid
-
Pyridine
Procedure:
-
In a reaction vessel, combine phthalic anhydride and malonic acid.
-
Add pyridine to the mixture, which acts as both a solvent and a base.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2-(1'-oxoethyl)benzoic acid, can be isolated and subsequently converted to this compound. Note: The direct, one-pot synthesis to this compound from these starting materials is not well-documented in readily available literature, and this method primarily yields an intermediate.
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical flow of the comparative analysis presented in this guide.
Caption: Comparative workflow for synthesizing this compound.
A Comparative Analysis of the Reactivity of 2-(2-Oxoethyl)benzoic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the chemical reactivity of the ortho, meta, and para isomers of 2-(2-Oxoethyl)benzoic acid. Due to the limited availability of direct comparative experimental data for these specific isomers, this analysis leverages data from analogous compounds, namely acetylbenzoic acids, and established principles of organic chemistry to predict and compare their reactivity. The unique reactivity of the ortho isomer, driven by the proximity of its functional groups, is a central focus of this comparison.
I. Introduction
This compound and its isomers are bifunctional molecules containing both a carboxylic acid and an aldehyde moiety. The relative positions of these groups on the benzene ring significantly influence their chemical properties and reactivity through a combination of electronic and steric effects. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where these compounds can serve as versatile building blocks.
The ortho isomer (this compound) is of particular interest due to the potential for intramolecular interactions between the adjacent carboxylic acid and aldehyde groups. These interactions can lead to unique cyclization reactions and catalytic effects not observed in the meta (3-(2-Oxoethyl)benzoic acid) and para (4-(2-Oxoethyl)benzoic acid) isomers.
II. Comparative Data
The following tables summarize key physical and spectroscopic data for the isomers of this compound. Where experimental data is not available for the target molecules, predicted values based on analogous compounds and spectroscopic theory are provided.
Table 1: Physical and Acidity Data of this compound Isomers and Analogous Acetylbenzoic Acids
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | pKa (predicted) | pKa of corresponding Acetylbenzoic Acid[1] |
| This compound | ortho | C₉H₈O₃ | 164.16 | ~3.9 | 4.13 |
| 3-(2-Oxoethyl)benzoic acid | meta | C₉H₈O₃ | 164.16 | ~3.8 | 3.83 |
| 4-(2-Oxoethyl)benzoic acid | para | C₉H₈O₃ | 164.16 | ~3.7 | 3.70 |
Table 2: Predicted Spectroscopic Data for this compound Isomers
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Absorption Frequencies (cm⁻¹) |
| ortho | Carboxylic C=O: 168-172Aldehyde C=O: 195-200Aromatic C: 125-140Aliphatic CH₂: 45-50 | O-H (acid): 2500-3300 (broad)C=O (acid): 1680-1710C=O (aldehyde): 1720-1740C-H (aldehyde): 2720-2820 |
| meta | Carboxylic C=O: 166-170Aldehyde C=O: 190-195Aromatic C: 125-140Aliphatic CH₂: 40-45 | O-H (acid): 2500-3300 (broad)C=O (acid): 1680-1710C=O (aldehyde): 1715-1735C-H (aldehyde): 2720-2820 |
| para | Carboxylic C=O: 165-169Aldehyde C=O: 188-193Aromatic C: 125-140Aliphatic CH₂: 38-43 | O-H (acid): 2500-3300 (broad)C=O (acid): 1680-1710C=O (aldehyde): 1710-1730C-H (aldehyde): 2720-2820 |
III. Discussion of Reactivity
A. Acidity
The acidity of the carboxylic acid group is influenced by the electronic effect of the 2-oxoethyl substituent. The aldehyde group is electron-withdrawing, which stabilizes the carboxylate conjugate base and increases acidity compared to benzoic acid (pKa = 4.20).[1] Based on the pKa values of the analogous acetylbenzoic acids, the acidity of the this compound isomers is expected to follow the order: para > meta > ortho .
The "ortho effect" is a significant factor for the 2-isomer.[2][3] Steric hindrance between the ortho substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring.[2][3] This steric inhibition of resonance can increase the acidity of the carboxylic acid.[2][3]
B. Reactivity of the Aldehyde Group
The reactivity of the aldehyde group towards nucleophilic attack is also influenced by the position of the carboxylic acid. The electron-withdrawing carboxylic acid group enhances the electrophilicity of the aldehyde carbonyl carbon. This effect is most pronounced in the para and ortho positions due to resonance and inductive effects. Consequently, the reactivity of the aldehyde is expected to be highest for the para and ortho isomers.
C. Unique Reactivity of the Ortho Isomer: Intramolecular Reactions
The most significant difference in reactivity lies with the ortho isomer, which can undergo intramolecular reactions. The proximity of the carboxylic acid and aldehyde groups allows for intramolecular cyclization to form a lactol, which can exist in equilibrium with the open-chain form. This intramolecular interaction can also lead to intramolecular catalysis, where the carboxylic acid group can catalyze reactions at the aldehyde center.[4][5][6]
Caption: Intramolecular cyclization of this compound.
IV. Experimental Protocols
To experimentally validate the predicted differences in reactivity, a comparative study using the Wittig reaction is proposed. This reaction is a reliable method for olefination of aldehydes and can provide quantitative data on reaction rates and yields.
Experimental Protocol: Comparative Wittig Reaction of this compound Isomers
Objective: To compare the reactivity of the aldehyde group in the ortho, meta, and para isomers of this compound via the Wittig reaction.
Materials:
-
This compound
-
3-(2-Oxoethyl)benzoic acid
-
4-(2-Oxoethyl)benzoic acid
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrers
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
NMR tubes and deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In three separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 100 mg (0.61 mmol) of each isomer of this compound in 5 mL of anhydrous DCM.
-
Wittig Reagent Addition: To each flask, add 255 mg (0.73 mmol, 1.2 equivalents) of (carbethoxymethylene)triphenylphosphorane in one portion at room temperature.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 7:3 hexane:ethyl acetate) to separate the starting material from the product.
-
Work-up: Once the reactions are complete (as indicated by the disappearance of the starting aldehyde on TLC), quench each reaction by adding 10 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired olefin product.
-
Analysis: Determine the yield of the purified product for each isomer. Characterize the products by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure.
Data Analysis:
-
Compare the reaction times for each isomer to reach completion.
-
Compare the isolated yields of the olefin product for each isomer.
-
Analyze the spectroscopic data to confirm the formation of the expected products and to identify any potential side products, particularly in the case of the ortho isomer.
Caption: Workflow for the comparative Wittig reaction.
V. Conclusion
The reactivity of this compound isomers is dictated by a combination of electronic and steric factors. While the para and meta isomers are expected to exhibit reactivity patterns typical of substituted benzaldehydes and benzoic acids, the ortho isomer displays unique behavior due to the proximity of its two functional groups. This can lead to intramolecular cyclization and catalysis, which can alter its reactivity profile and provide opportunities for the synthesis of novel heterocyclic compounds. The proposed comparative Wittig reaction provides a framework for experimentally quantifying these differences in reactivity, offering valuable insights for researchers in organic synthesis and drug development.
References
- 1. Benzoic acids [stenutz.eu]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and function studies on enzymes with a catalytic carboxyl group(s): from ribonuclease T1 to carboxyl peptidases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Oxoethyl)benzoic Acid: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-(2-Oxoethyl)benzoic acid with appropriate personal protective equipment (PPE). This compound is expected to share similar hazardous properties with benzoic acid, which is known to cause skin and eye irritation.[1][2][3][4][5]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to protect against dust particles.
-
Lab Coat: To protect clothing and skin from contamination.
-
Respiratory Protection: If there is a risk of generating dust, a dust mask or respirator should be worn.[5]
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of any airborne particles.[1]
Hazard Summary for Benzoic Acid (Parent Compound)
To understand the potential risks associated with this compound, the hazard data for benzoic acid is summarized below. It is crucial to treat the derivative with at least the same level of caution.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3][4][5] | H315 |
| Serious Eye Damage | Can cause serious and potentially irreversible eye damage.[1][2][3][4][5] | H318 |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust.[2] | H335 |
| Harmful if Swallowed | May be harmful if ingested.[2] | H302 |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1][5] | H372 |
| Aquatic Hazard | Harmful to aquatic life.[1] | H402 |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in regular trash or washed down the drain.[1][6]
1. Waste Collection:
- Place all solid this compound waste into a designated, clearly labeled, and sealable hazardous waste container.
- The container should be made of a material compatible with organic acids.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
2. Decontamination of Labware:
- For labware (e.g., glassware, spatulas) contaminated with this compound, rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.
- Collect the resulting solvent rinse as hazardous waste in a separate, appropriately labeled container for flammable liquid waste.
- After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
- In the event of a small spill, carefully sweep up the solid material, avoiding the generation of dust.[1] Moisten the material slightly with water if necessary to prevent it from becoming airborne.[6]
- Place the collected material into the designated hazardous waste container.
- Clean the spill area with a cloth dampened with a suitable solvent, and manage the cloth as hazardous waste.
- For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Final Disposal:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by a licensed hazardous waste disposal company.
- Ensure all labeling is accurate and complete, including the full chemical name and any known hazard symbols.
- Follow all institutional, local, regional, and national regulations for the disposal of chemical waste.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
